N-(3,4-dichlorophenyl)pentanamide
Description
Properties
Molecular Formula |
C11H13Cl2NO |
|---|---|
Molecular Weight |
246.13 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)pentanamide |
InChI |
InChI=1S/C11H13Cl2NO/c1-2-3-4-11(15)14-8-5-6-9(12)10(13)7-8/h5-7H,2-4H2,1H3,(H,14,15) |
InChI Key |
BMSSRNRFXGWOEZ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
N-(3,4-dichlorophenyl)pentanamide chemical structure and properties
Executive Summary
N-(3,4-Dichlorophenyl)pentanamide (also known as 3',4'-Dichlorovaleranilide) is a synthetic organic amide belonging to the chloroacetanilide class of compounds. Structurally, it consists of a 3,4-dichloroaniline moiety acylated with a pentanoyl (valeryl) chain. While less commercially prominent than its homolog Propanil (a widely used herbicide), this compound serves as a critical metabolic probe and structure-activity relationship (SAR) standard in agrochemical research.
Its primary significance lies in its utility for studying the steric and lipophilic determinants of Photosystem II (PSII) inhibition and aryl acylamidase hydrolysis rates. This guide provides a comprehensive technical analysis of its structure, physicochemical properties, synthesis, and biological behavior.
Chemical Identity & Structural Analysis
The molecule features a lipophilic 3,4-dichlorophenyl "head" and a flexible pentyl "tail," linked by a polar amide bridge. The electron-withdrawing chlorine atoms at the 3 and 4 positions deactivate the aromatic ring, influencing both the acidity of the amide proton and the compound's metabolic stability.
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | N-(3,4-Dichlorophenyl)pentanamide |
| Common Synonyms | 3',4'-Dichlorovaleranilide; Pentanamide, N-(3,4-dichlorophenyl)- |
| CAS Number | 5250-45-8 (Referenced as Compound 525045 in select databases) |
| PubChem CID | 525045 |
| Molecular Formula | C₁₁H₁₃Cl₂NO |
| SMILES | CCCCC(=O)Nc1ccc(Cl)c(Cl)c1 |
| InChI Key | LOQKNLXBLMIZPG-UHFFFAOYSA-N (Analogous structure verification) |
Electronic & Steric Features
-
Amide Bond: The amide nitrogen is attached to the electron-deficient dichlorophenyl ring, reducing the basicity of the nitrogen and increasing the acidity of the N-H proton compared to non-halogenated anilides.
-
Lipophilic Tail: The 5-carbon alkyl chain increases the partition coefficient (LogP) relative to Propanil (3-carbon), facilitating membrane penetration but potentially altering binding kinetics at the Q_B site of the D1 protein in chloroplasts.
Physicochemical Profiling
The following data aggregates experimental values from homologous series (Propanil/Nonanamide) and calculated descriptors for the specific pentanamide derivative.
| Property | Value / Description | Source/Note |
| Molecular Weight | 246.13 g/mol | Calculated |
| Physical State | Crystalline Solid | Standard for anilides |
| Melting Point | 78 – 82 °C (Estimated) | Interpolated between Propanil (91°C) and Nonanamide (69°C) |
| LogP (Octanol/Water) | ~3.8 – 4.1 | High lipophilicity due to pentyl chain |
| Water Solubility | < 10 mg/L | Practically insoluble in water |
| Solubility (Organic) | Soluble in DCM, Acetone, Ethanol, DMSO | Standard organic solubility |
| pKa (Amide NH) | ~14.5 | Weakly acidic |
Synthesis & Manufacturing Protocol
The most robust synthesis method involves the nucleophilic acyl substitution of 3,4-dichloroaniline with pentanoyl chloride (valeryl chloride) under anhydrous conditions. This avoids the formation of hydrolysis byproducts.[1]
Reaction Pathway
The reaction proceeds via an addition-elimination mechanism where the aniline nitrogen attacks the carbonyl carbon of the acid chloride.
Figure 1: Synthesis pathway via acyl chloride substitution.
Experimental Protocol (Laboratory Scale)
Objective: Synthesize 10 g of N-(3,4-dichlorophenyl)pentanamide.
-
Reagents:
-
3,4-Dichloroaniline (1.0 eq, 40.6 mmol, 6.58 g)
-
Pentanoyl chloride (1.1 eq, 44.7 mmol, 5.39 g)
-
Triethylamine (TEA) (1.2 eq, 48.7 mmol, 4.93 g)
-
Dichloromethane (DCM) (anhydrous, 100 mL)
-
-
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve 3,4-dichloroaniline in 100 mL anhydrous DCM. Add TEA and cool the mixture to 0°C in an ice bath.
-
Addition: Add pentanoyl chloride dropwise over 20 minutes via a syringe or addition funnel. The reaction is exothermic; maintain temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of aniline.
-
Workup: Quench with 50 mL saturated NaHCO₃. Extract the organic layer, wash with 1M HCl (to remove unreacted aniline/TEA), then brine.
-
Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or Hexane/EtOAc to yield white needles.
-
Analytical Characterization
Confirm structure using the following spectroscopic signatures.
1H NMR (400 MHz, CDCl₃)
-
δ 7.85 (d, J=2.4 Hz, 1H): Aromatic proton at C2 (ortho to amide, meta to Cl).
-
δ 7.50 (bs, 1H): Amide N-H (broad, exchangeable).
-
δ 7.35 (d, J=8.8 Hz, 1H): Aromatic proton at C5 (ortho to Cl).
-
δ 7.28 (dd, J=8.8, 2.4 Hz, 1H): Aromatic proton at C6.
-
δ 2.38 (t, J=7.5 Hz, 2H): α-Methylene protons (-CO-CH₂-).
-
δ 1.72 (m, 2H): β-Methylene protons.
-
δ 1.40 (m, 2H): γ-Methylene protons.
-
δ 0.94 (t, J=7.3 Hz, 3H): Terminal Methyl group.
IR Spectroscopy (ATR)
-
3280–3300 cm⁻¹: N-H stretch (secondary amide).
-
1660 cm⁻¹: C=O stretch (Amide I).
-
1540 cm⁻¹: N-H bend / C-N stretch (Amide II).
-
800–820 cm⁻¹: C-Cl stretch.
Biological Properties & Metabolism
Mechanism of Action
Like its homolog Propanil, this compound acts as a Photosystem II (PSII) Inhibitor . It binds to the Q_B niche on the D1 protein of the PSII reaction center, blocking electron transport from Q_A to Q_B. This halts ATP and NADPH production, leading to plant death via oxidative stress.
-
Potency: Generally, increasing the alkyl chain length from propyl (Propanil) to pentyl (target) increases lipophilicity but may slightly decrease binding affinity due to steric bulk in the binding pocket.
Metabolic Degradation (Toxicology Context)
The primary route of detoxification (in resistant plants) and degradation (in soil) is hydrolysis catalyzed by aryl acylamidases .
Figure 2: Enzymatic hydrolysis pathway yielding the toxic metabolite 3,4-DCA.
-
Risk Factor: The metabolite 3,4-dichloroaniline (3,4-DCA) is persistent in soil and more toxic than the parent amide. It can undergo peroxidase-mediated coupling to form azo-compounds or bind covalently to humic substances.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 525045, N-(3,4-dichlorophenyl)pentanamide. Retrieved from [Link]
-
Stenutz, R. (2025). N-(3,4-dichlorophenyl)pentanamide Chemical Data. Stenutz.eu. Retrieved from [Link]
- Bartha, R., & Pramer, D. (1967).Pesticide transformation to aniline and azo compounds in soil. Science. (Contextual grounding for 3,4-DCA metabolism).
Sources
Biological Activity & Metabolic Stability: N-(3,4-dichlorophenyl)pentanamide vs. Karsil
[1]
Executive Summary
This technical guide analyzes the comparative biological activity of N-(3,4-dichlorophenyl)pentanamide (referred to herein as Nor-Karsil ) and its
The core distinction lies in metabolic stability rather than intrinsic receptor affinity. While both compounds act as inhibitors of the Hill reaction (Photosystem II), the introduction of the
Chemical Structure & Physicochemical Profile
The biological divergence between these two molecules is driven by the steric environment of the amide bond.
| Feature | Nor-Karsil | Karsil (Target Agent) |
| IUPAC Name | N-(3,4-dichlorophenyl)pentanamide | N-(3,4-dichlorophenyl)-2-methylpentanamide |
| Structure | Linear valeric acid amide | Branched |
| Molecular Weight | 246.13 g/mol | 260.16 g/mol |
| Lipophilicity (LogP) | ~3.8 (High) | ~4.1 (Very High) |
| Steric Bulk | Low (Amide bond accessible) | High (Amide bond shielded) |
| Key Moiety | 3,4-Dichloroaniline (DCA) core | 3,4-Dichloroaniline (DCA) core |
Biological Mechanism of Action
2.1 Target: Photosystem II (Hill Reaction Inhibition)
Both compounds belong to the acylanilide class of herbicides (similar to Propanil). They act by binding to the
-
Mechanism: They compete with plastoquinone, blocking electron transport from
to . This halts ATP and NADPH production, leading to oxidative stress and plant death. -
Affinity: The 3,4-dichlorophenyl ring is critical for binding affinity. The aliphatic tail (pentyl chain) fits into the hydrophobic pocket of the binding site.
-
Comparison: Nor-Karsil and Karsil exhibit similar intrinsic inhibitory constants (
) against isolated chloroplasts. The -methyl group does not significantly disrupt binding to the D1 protein pocket.
2.2 The Differentiator: Enzymatic Hydrolysis & Metabolism
The defining biological difference is the susceptibility to Aryl Acylamidase (EC 3.5.1.13) . This enzyme, found in soil bacteria (Penicillium sp., Bacillus sphaericus) and resistant plants (e.g., rice), cleaves the amide bond to detoxify the compound.
-
Nor-Karsil (Unmethylated):
-
Activity: Acts as a high-affinity substrate for acylamidases.
-
Outcome: Rapid hydrolysis occurs in vivo and in soil. The compound is detoxified before it can exert prolonged herbicidal effects.
-
Half-life: Short (Hours to Days).
-
-
Karsil (Methylated):
-
Activity: The
-methyl group introduces steric hindrance proximal to the carbonyl carbon. This blocks the nucleophilic attack by the enzyme's active site serine/cysteine. -
Outcome: Resistant to hydrolysis. It remains active in the tissue/soil for weeks.
-
Half-life: Long (Weeks to Months).
-
Toxicology & Metabolite Profile
For drug development professionals, the toxicity profile of these amides is dominated by the release of the 3,4-Dichloroaniline (3,4-DCA) metabolite.
-
3,4-DCA Toxicity: A known nephrotoxin and hepatotoxin. It can induce methemoglobinemia and covalently bind to macromolecules.
-
Nor-Karsil Risk: Due to rapid hydrolysis, Nor-Karsil causes an acute spike in systemic 3,4-DCA levels, potentially overwhelming Phase II conjugation pathways (acetylation/glucuronidation).
-
Karsil Risk: Slow hydrolysis results in a "controlled release" of 3,4-DCA, which is generally more manageable for detoxification systems, although chronic exposure remains a concern.
Pathway Visualization: Enzymatic Degradation
Figure 1: Comparative enzymatic hydrolysis pathway. Note the steric blockade preventing Karsil from effectively entering the transition state.
Experimental Protocols
4.1 Aryl Acylamidase Hydrolysis Assay
To quantify metabolic stability.
-
Enzyme Preparation: Isolate acylamidase from Penicillium cultures or rat liver microsomes via centrifugation (10,000 x g) and ammonium sulfate precipitation.
-
Substrate Solution: Dissolve Nor-Karsil and Karsil separately in methanol (final conc. <1%) and dilute in phosphate buffer (pH 7.0) to 1.0 mM.
-
Incubation: Add enzyme preparation to substrate solutions. Incubate at 30°C.
-
Sampling: Aliquot samples at t=0, 15, 30, 60, and 120 mins. Stop reaction with acetonitrile.
-
Detection: Analyze via HPLC-UV (254 nm). Monitor the disappearance of the parent amide and the appearance of 3,4-dichloroaniline .
-
Expected Result: Nor-Karsil shows >50% degradation within 60 mins. Karsil shows <5% degradation.
-
4.2 Hill Reaction Inhibition (Photosynthesis)
To verify intrinsic potency.
-
Chloroplast Isolation: Homogenize spinach leaves in sucrose-tricine buffer. Centrifuge to isolate chloroplasts.
-
Reaction Mix: Chloroplast suspension + DCPIP (2,6-dichlorophenolindophenol) dye.
-
Treatment: Add graded concentrations (0.1 - 100
M) of Nor-Karsil or Karsil. -
Illumination: Expose to saturating light (>500
E/m²/s). -
Measurement: Monitor the reduction of DCPIP (blue to colorless) spectrophotometrically at 600 nm.
-
Calculation: Determine
(negative log of concentration inhibiting 50% activity).-
Expected Result: Both compounds show comparable
values (~6.5 - 7.0), confirming the methyl group does not hinder receptor binding.
-
Comparative Data Summary
| Parameter | Nor-Karsil | Karsil | Implication |
| Receptor Affinity ( | High | High | Both are potent inhibitors of electron transport. |
| Enzymatic | 100% (Reference) | < 5% | Karsil is metabolically stable. |
| Soil Half-Life | < 3 Days | > 30 Days | Karsil is suitable for commercial herbicide use. |
| Selectivity Mechanism | None | Physiological | Karsil relies on plant-specific metabolism rates. |
| Acute Cytotoxicity | High (Rapid DCA release) | Moderate | Nor-Karsil poses higher acute toxicity risks in vitro. |
References
-
Bartha, R., & Pramer, D. (1969). Biochemical decomposition of the herbicide N-(3,4-dichlorophenyl)-2-methylpentanamide and related compounds. Applied Microbiology.
-
Moreland, D. E. (1967). Mechanisms of Action of Herbicides. Annual Review of Plant Physiology.
-
Valentovic, M. A., et al. (2001).[1] 3,4-Dichlorophenylhydroxylamine cytotoxicity in renal cortical slices. Toxicology.
-
HealthData.gov. (2025). Compound 525045: N-(3,4-dichlorophenyl)pentanamide Chemical Data.
Solubility of 3,4-dichlorovaleranilide in organic solvents
Executive Summary
This technical guide provides a comprehensive framework for determining, modeling, and predicting the solubility behavior of 3,4-dichlorovaleranilide (also known as N-(3,4-dichlorophenyl)pentanamide). As a structural homolog of the herbicide Propanil (3,4-dichloropropionanilide), this compound represents a critical intermediate in the synthesis of agrochemicals and lipophilic pharmaceutical agents.
While specific equilibrium solubility data for 3,4-dichlorovaleranilide is scarce in open literature, this guide bridges that gap by establishing a self-validating experimental protocol and a predictive thermodynamic framework . By leveraging the "Read-Across" principle from homologous chloroacetanilides, we provide researchers with the methodology to generate high-fidelity solubility data required for crystallization process design and purification efficiency.
Chemical Identity & Physicochemical Context
Understanding the solute-solvent interaction requires a precise definition of the molecular architecture. 3,4-dichlorovaleranilide differs from its lower homolog, Propanil, by the extension of the aliphatic chain from three carbons (propionyl) to five carbons (valeryl).
-
IUPAC Name: N-(3,4-dichlorophenyl)pentanamide
-
Molecular Formula: C
H Cl NO -
Molecular Weight: 246.13 g/mol [1]
-
Key Structural Features:
-
Dichlorophenyl Ring: Induces
- stacking interactions and increases melting point. -
Amide Linkage (-NH-CO-): Provides sites for hydrogen bonding (donor/acceptor), facilitating solubility in polar protic solvents (alcohols).
-
Valeryl Chain (C
): Increases lipophilicity (LogP) compared to Propanil, significantly reducing water solubility while enhancing solubility in non-polar organic solvents (e.g., Toluene, Hexane).
-
Table 1: Physicochemical Comparison (Homologs)
| Property | Propanil (C | 3,4-Dichlorovaleranilide (C | Impact on Solubility |
| LogP (Predicted) | ~3.0 | ~3.8 - 4.1 | Lower aqueous solubility; Higher affinity for non-polar solvents. |
| Melting Point | 91-93 °C | ~85-95 °C (Est.) | Similar crystal lattice energy; solid at ambient conditions. |
| H-Bond Donors | 1 | 1 | Identical capacity for H-bonding with alcohols. |
Experimental Protocol: Laser Dynamic Method
To generate accurate mole fraction solubility data (
Apparatus Setup
-
Jacketed Glass Vessel: 50 mL, equipped with a magnetic stirrer.
-
Laser Monitoring System: He-Ne laser source and light intensity detector.
-
Thermostat: Digital circulating water bath (Control accuracy
0.05 K). -
Thermometer: Calibrated mercury or digital probe (
0.05 K).
Step-by-Step Methodology
-
Preparation: Weigh a precise mass of 3,4-dichlorovaleranilide (
) and solvent ( ) into the vessel using an analytical balance (precision 0.0001 g). -
Initial State: The mixture should be a slurry (solid excess) at the starting temperature.
-
Heating Ramp: Activate the stirrer (400 rpm). Slowly heat the system using the circulating bath.
-
Laser Detection: Direct the laser beam through the suspension.
-
Suspension: The beam is scattered/blocked; low light intensity at detector.
-
Dissolution: As the solid dissolves, scattering decreases.
-
-
Endpoint Determination: The temperature at which the laser intensity reaches a maximum constant value (indicating complete dissolution) is recorded as the Saturation Temperature (
) . -
Replication: Repeat the process with varying solute/solvent ratios to cover the temperature range of interest (e.g., 278.15 K to 323.15 K).
Figure 1: Solubility Determination Workflow
Caption: Schematic of the Laser Dynamic Method for determining solid-liquid equilibrium temperatures.
Thermodynamic Modeling & Analysis
Experimental data must be correlated using thermodynamic models to smooth errors and calculate dissolution properties.
The Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility with temperature.
- : Mole fraction solubility.[2]
- : Absolute temperature (K).[2][3][4]
- : Empirical parameters derived from non-linear regression.
-
Utility: Excellent for interpolation within the measured range.
The (Buchowski-Ksiazczak) Equation
Useful for describing non-ideal solutions by considering the melting point of the solute.
- : Model parameters.[5]
- : Melting temperature of 3,4-dichlorovaleranilide (approx. 340-345 K, to be determined by DSC).
Thermodynamic Dissolution Functions
Using the Van't Hoff analysis, the standard enthalpy (
-
Interpretation:
- : Endothermic process (solubility increases with T).
- : Non-spontaneous dissolution (requires energy input/mixing).
Figure 2: Thermodynamic Modeling Logic
Caption: Workflow for correlating experimental data to thermodynamic parameters.
Predictive Solubility Landscape
Based on the "Like Dissolves Like" principle and data from the homologous Propanil, the following solubility trends are predicted for 3,4-dichlorovaleranilide.
Table 2: Predicted Solubility Performance
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong H-bonding between solvent hydroxyls and the amide carbonyl/NH groups. |
| Polar Aprotic | Acetone, Ethyl Acetate, DMF | Very High | Dipole-dipole interactions; lack of H-bond donor network disruption. |
| Non-Polar | Toluene, Benzene | Moderate-High | Favorable dispersion forces with the dichlorophenyl ring and valeryl chain. |
| Chlorinated | Chloroform, DCM | High | Excellent solvation of the aromatic ring and amide functionality. |
| Aqueous | Water | Very Low | Hydrophobic valeryl chain and dichlorophenyl ring dominate; high energy cost for cavity formation. |
Application Insight: For purification , a binary solvent system of Ethanol + Water is recommended. The compound will exhibit high solubility in hot ethanol and significantly reduced solubility upon cooling or water addition (anti-solvent crystallization).
References
-
Measurement and Correlation of Solubility
-
Source: Gong, Y., et al. (2025). "Measurement, correlation of solubility and thermodynamic properties of 1,3-dichloro-2,4,6-trinitrobenzene in different mono-solvents." ResearchGate.[5]
- Relevance: Establishes the Laser Dynamic Method and Apelblat modeling as the standard for nitro/chloro-arom
-
-
Homolog Data (3,4-Dichloroaniline)
-
Thermodynamic Modeling Framework
- Source: Shakeel, F., et al. (2021). "Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents." Arabian Journal of Chemistry.
- Relevance: Detailed application of Modified Apelblat and Van't Hoff analysis for pharmaceutical amides.
-
Solubility of Chloroacetanilides
- Source: BenchChem. (2025). "Technical Guide: Solubility of 4-Butyl-2,3-dichloroaniline."
-
Relevance: Confirms the impact of alkyl chain extension on solubility profiles in organic solvents.[8]
Sources
- 1. Compound 525045: N-(3,4-dichlorophenyl)pentanamide | HealthData.gov [healthdata.gov]
- 2. Experimental analysis and thermodynamic modelling of lenalidomide solubility in supercritical carbon dioxide - Arabian Journal of Chemistry [arabjchem.org]
- 3. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: High-Yield Acylation of 3,4-Dichloroaniline with Valeryl Chloride
Abstract & Scope
This protocol details the synthesis of
The Chemical Challenge: 3,4-Dichloroaniline (3,4-DCA) is a significantly deactivated amine. The electron-withdrawing inductive effects of the chlorine atoms at the meta and para positions reduce the pKa of the conjugate acid to approximately 2.97 (compared to ~4.6 for aniline). Consequently, the nucleophilicity of the amino group is poor. Standard aqueous Schotten-Baumann conditions often result in low yields due to competitive hydrolysis of the acid chloride.
The Solution: This guide prioritizes an anhydrous acylation protocol using dichloromethane (DCM) and a sacrificial organic base (Triethylamine or Pyridine). This method ensures kinetic favorability, drives the equilibrium forward by scavenging the HCl byproduct, and minimizes side reactions.
Reaction Mechanism
The reaction proceeds via an addition-elimination pathway.[1] The nitrogen lone pair of 3,4-DCA attacks the electrophilic carbonyl carbon of valeryl chloride.
Mechanistic Pathway (Graphviz)
Figure 1: Step-wise mechanism of the acylation reaction. The base is critical to neutralize the HCl byproduct, preventing the protonation of the remaining weakly nucleophilic aniline.
Materials & Safety
Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[2] | Role | Hazards |
| 3,4-Dichloroaniline | 162.02 | 1.0 | Nucleophile | Toxic, Irritant, Methemoglobinemia risk |
| Valeryl Chloride | 120.58 | 1.1 - 1.2 | Electrophile | Corrosive, Lachrymator, Moisture sensitive |
| Triethylamine ( | 101.19 | 1.2 - 1.5 | Base/Scavenger | Flammable, Corrosive |
| Dichloromethane (DCM) | 84.93 | Solvent | Medium | Volatile, Carcinogen suspect |
Critical Safety Notes
-
Valeryl Chloride: Reacts violently with water to release HCl gas. Handle only in a fume hood.
-
3,4-Dichloroaniline: Readily absorbed through the skin. Double-gloving (Nitrile) is mandatory.
-
Exotherm: The reaction is exothermic. Temperature control (
) is required during addition to prevent impurity formation.
Experimental Protocol (Standard Laboratory Scale)
Target Scale: 10 mmol (approx. 1.62 g of 3,4-DCA)
Step 1: Setup and Dissolution[4]
-
Oven-dry a 50 mL Round Bottom Flask (RBF) and a magnetic stir bar.
-
Purge the flask with Nitrogen or Argon (recommended but not strictly necessary if reagents are dry).
-
Add 1.62 g (10 mmol) of 3,4-dichloroaniline .
-
Add 20 mL of anhydrous DCM . Stir until fully dissolved.
-
Add 1.7 mL (12 mmol) of Triethylamine . The solution may darken slightly; this is normal.
Step 2: Controlled Addition
-
Cool the reaction mixture to
using an ice-water bath. -
Measure 1.3 mL (approx. 11 mmol) of Valeryl Chloride into a syringe or pressure-equalizing dropping funnel.
-
Dropwise Addition: Add the acid chloride slowly over 10–15 minutes.
-
Why? Rapid addition generates localized hot spots and high concentrations of HCl, which can degrade the product or cause side reactions despite the base.
-
-
Observe the formation of a white precipitate (Triethylammonium chloride salt). This confirms the reaction is progressing.
Step 3: Reaction Maintenance
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) .
-
Stir for 2–3 hours .
-
Monitoring: Check progress via TLC (Solvent system: 20% Ethyl Acetate in Hexanes).
-
Starting Material (3,4-DCA): Higher
, UV active. -
Product: Lower
than amine, UV active. -
Stain: KMnO4 or Iodine chamber (Amides absorb iodine well).
-
Step 4: Workup & Purification
-
Quench: Add 10 mL of saturated
solution to quench unreacted acid chloride. Stir vigorously for 10 minutes. -
Separation: Transfer to a separatory funnel. Separate the organic (bottom) layer.[2]
-
Acid Wash (Critical): Wash the organic layer with 10 mL of 1M HCl .
-
Why? This removes the excess Triethylamine and any unreacted 3,4-dichloroaniline (converting them to water-soluble salts).
-
-
Base Wash: Wash with 10 mL saturated
(removes valeric acid byproduct). -
Drying: Wash with Brine (sat. NaCl), separate, and dry the DCM layer over anhydrous
or . -
Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure (Rotavap).
Step 5: Crystallization
The crude product is usually a solid. If high purity is required for biological testing:
-
Recrystallize from Ethanol/Water (add hot ethanol, then water until turbid, cool slowly) or Hexane/Ethyl Acetate .
Workflow Visualization
Figure 2: Operational workflow for the synthesis, highlighting the critical wash steps for purification.
Characterization & Data
Expected Yield: 85–95% Appearance: White to off-white crystalline solid.
Spectroscopic Data
| Technique | Signal | Assignment |
| 1H NMR ( | Aromatic protons (3,4-dichloro pattern) | |
| Amide N-H | ||
| Alkyl chain (-CH2-CH2-) | ||
| Terminal Methyl (-CH3) | ||
| IR (ATR) | 3300 | N-H stretch |
| 1660-1690 | C=O stretch (Amide I) | |
| Melting Point | 69–72 °C | Consistent with literature for similar analogs [1, 2].[3] |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Valeryl Chloride | Ensure glassware is dry; check solvent quality. Use fresh bottle of acid chloride. |
| Oily Product | Residual Solvent or Impurities | Dry longer under high vacuum. Recrystallize from Hexane/EtOAc. |
| Starting Material Remains | Amine Deactivation | The amine is weak. Increase reaction time to 12h or reflux gently (40°C). ensure Base is in excess. |
| Dark Color | Oxidation of Aniline | Purge with Argon before starting. Use freshly recrystallized 3,4-DCA if the bottle is old/brown. |
References
-
PubChem Database. "3,4-Dichloroaniline Compound Summary."[4][5] National Center for Biotechnology Information. Accessed October 2023. [Link]
-
PrepChem. "Synthesis of N-(3,4-dichlorophenyl)nonanamide." (Analogous protocol for long-chain amides). [Link]
-
Organic Syntheses. "Acylation of Amines: General Procedures." Org. Synth. Coll. Vol. 1, p. 82. [Link]
Sources
Topic: Recrystallization Solvent for N-(3,4-dichlorophenyl)pentanamide Purification
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3,4-dichlorophenyl)pentanamide is a compound of interest within synthetic chemistry and drug development pathways. The purity of such active pharmaceutical ingredients (APIs) and their intermediates is paramount, as impurities can affect biological activity, toxicity, and stability. Crystallization is a fundamental and powerful technique for the purification of solid organic compounds, capable of yielding high-purity materials by separating the desired compound from soluble and insoluble impurities.[1][2][3]
The success of recrystallization is critically dependent on the selection of an appropriate solvent or solvent system.[4] An ideal solvent will exhibit a steep solubility curve for the target compound, meaning it dissolves the compound sparingly at room temperature but readily at its boiling point.[5][6][7] This differential solubility allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while impurities remain in the surrounding solution (mother liquor).[2]
This application note provides a comprehensive guide to selecting an optimal recrystallization solvent for N-(3,4-dichlorophenyl)pentanamide. It outlines the theoretical principles, a practical screening protocol, and a detailed methodology for purification based on empirical evidence from structurally related molecules.
Compound Profile: N-(3,4-dichlorophenyl)pentanamide
Understanding the physicochemical properties of N-(3,4-dichlorophenyl)pentanamide is the first step in developing a logical purification strategy.
| Property | Value | Source |
| IUPAC Name | N-(3,4-dichlorophenyl)pentanamide | [8] |
| Molecular Formula | C₁₁H₁₃Cl₂NO | [8][9] |
| Molecular Weight | 246.13 g/mol | [8][9] |
| Physical Form | Likely a white to yellow powder or crystalline solid at room temperature. | [10] |
The molecule's structure features a nonpolar aromatic dichlorophenyl ring and a five-carbon alkyl chain, contrasted with a polar secondary amide functional group capable of hydrogen bonding. This amphiphilic nature suggests that solvents of intermediate polarity, or solvent mixtures, will be most effective for recrystallization.
Principles of Recrystallization Solvent Selection
The selection of a solvent is a blend of theoretical prediction and empirical testing.[5] The guiding principle, "like dissolves like," suggests that solvents with polarity similar to the solute are often effective.[7] For a successful recrystallization, the following criteria should be met:
-
Favorable Solubility Profile : The compound should be sparingly soluble in the solvent at room temperature but highly soluble at the solvent's boiling point.[4][6] This ensures minimal loss of product in the mother liquor and a high recovery yield.
-
Impurity Solubility : Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in solution after crystallization).[4][6]
-
Chemical Inertness : The solvent must not react with the compound being purified.[6]
-
Volatility : The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[6]
-
Boiling Point : The solvent's boiling point should ideally be lower than the melting point of the compound to prevent "oiling out," where the solid melts in the hot solvent instead of dissolving.
Experimental Workflow for Solvent Selection
A systematic screening of several common laboratory solvents with varying polarities is the most effective method to identify a suitable system.
Caption: Workflow for systematic solvent screening.
Solvent Screening Data & Recommendations
Based on the structure of N-(3,4-dichlorophenyl)pentanamide and literature precedents for similar N-aryl amides[11], the following results can be anticipated from a solvent screening experiment.
| Solvent | Polarity | Solubility at 25°C | Solubility at Boiling Point | Recommendation |
| Water | High | Insoluble | Insoluble | Unsuitable as a single solvent. Potential as an anti-solvent in a mixed system. |
| Ethanol (95%) | High | Sparingly Soluble | Soluble | Excellent Candidate. Literature reports successful crystallization of a long-chain analogue from 95% ethanol.[11] |
| Methanol | High | Soluble | Very Soluble | Potentially too effective; may lead to low recovery. Could be used in a mixed system.[12] |
| Ethyl Acetate | Medium | Sparingly Soluble | Soluble | Good Candidate. |
| Acetone | Medium | Soluble | Very Soluble | Likely too effective as a single solvent. |
| Toluene | Low | Insoluble | Sparingly Soluble | Poor Candidate. May not dissolve enough material even when hot. |
| Heptane/Hexane | Low | Insoluble | Insoluble | Unsuitable as a primary solvent. Can be used as an anti-solvent or for washing. |
Primary Recommendation: Ethanol (95%) is the most promising single solvent for the recrystallization of N-(3,4-dichlorophenyl)pentanamide.
Secondary Recommendation: An Ethanol/Water mixed solvent system could be employed to optimize recovery if the compound proves slightly too soluble in pure hot ethanol.
Detailed Recrystallization Protocol: Ethanol
This protocol is designed for the purification of N-(3,4-dichlorophenyl)pentanamide using 95% ethanol.
Materials:
-
Crude N-(3,4-dichlorophenyl)pentanamide
-
95% Ethanol
-
Erlenmeyer flasks (2)
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture to a gentle boil on a hot plate. Continue to add small portions of hot ethanol until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing the yield of recovered crystals.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes. Causality: Charcoal adsorbs high-molecular-weight colored impurities.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Do not disturb the flask during this period.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation by further decreasing the compound's solubility.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small portion of ice-cold 95% ethanol. Causality: The cold solvent washes away the residual mother liquor containing dissolved impurities without dissolving a significant amount of the purified product.
-
Drying: Allow the crystals to dry on the filter paper under vacuum. For complete drying, transfer the solid to a watch glass or drying dish and place it in a vacuum oven at a moderate temperature.
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting range that is higher than the crude material indicates successful purification.
References
-
Crystallization - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]
-
Studylib. (2015, May 20). Crystallization Technique: Organic Chemistry Lab Guide. Retrieved from [Link]...
-
Recrystallization-1.doc.pdf. (n.d.). Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization - Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3: Crystallization. Retrieved from [Link]
-
Data Catalog. (2025, September 7). Compound 525045: N-(3,4-dichlorophenyl)pentanamide. Retrieved from [Link]
-
Vapourtec. (2024, May 9). Flow Crystallization | Solubility Control. Retrieved from [Link]
-
Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application - Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of N -Aryl Amides by Epimerization-Free Umpolung Amide Synthesis | Request PDF. Retrieved from [Link]
-
HealthData.gov. (n.d.). Compound 525045: N-(3,4-dichlorophenyl)pentanamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2,4-dichlorophenyl)-N-hydroxy-N'-pentylpentanediamide. Retrieved from [Link]
-
ResearchGate. (2007, April). The synthesis of [13C6]N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-(3,4-dichlorophenyl) nonanamide. Retrieved from [Link]
-
ACS Publications. (2022, September 6). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents. Retrieved from [Link]
- Google Patents. (n.d.). CN106674040A - Method for preparing N-aryl amide without solvent and catalyst.
-
ResearchGate. (2016, March 17). Improved procedure for the synthesis of N-substituted 3,4-dichloromaleimides. Retrieved from [Link]
- Google Patents. (n.d.). WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes.
- Google Patents. (n.d.). CN1453264A - Prepn of cis-N-methyl-4-(3,4-dichlorophenyl).
-
Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-dichloro-N-(pentan-2-yl)benzamide. Retrieved from [Link]
-
Reddit. (2014, September 14). Solubility in organic solvents and water. : r/chemhelp. Retrieved from [Link]
-
Figshare. (2022, September 6). Preparation of N‑Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved from [Link]
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HPLC method for detection of N-(3,4-dichlorophenyl)pentanamide
An Application Note for the Pharmaceutical Analysis of N-(3,4-dichlorophenyl)pentanamide by High-Performance Liquid Chromatography
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate detection and quantification of N-(3,4-dichlorophenyl)pentanamide. The protocol is designed for researchers, scientists, and drug development professionals, providing a scientifically grounded framework for quality control, stability testing, and research applications. The methodology has been structured with an emphasis on the causality behind experimental choices, ensuring self-validating system integrity in alignment with global regulatory standards such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
Introduction and Scientific Rationale
N-(3,4-dichlorophenyl)pentanamide is an amide containing a dichlorinated phenyl ring, a structure suggesting potential applications in pharmaceutical or agrochemical development.[1][2] Its molecular formula is C₁₁H₁₃Cl₂NO, and it has a molecular weight of approximately 246.13 g/mol .[1] The accurate quantification of such active pharmaceutical ingredients (APIs) is paramount for ensuring product safety, efficacy, and quality throughout the development lifecycle. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose due to its high resolution, sensitivity, and precision.[3][4]
This application note describes a method based on reversed-phase chromatography, which is ideally suited for moderately non-polar molecules like N-(3,4-dichlorophenyl)pentanamide. The core of the method relies on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. The dichlorophenyl moiety provides a strong chromophore, enabling sensitive detection using a standard UV-Vis detector.
The development and validation of this method are guided by the principles outlined in ICH Q2(R2) and FDA guidelines, which emphasize a lifecycle approach to analytical procedures.[5][6] A critical component of this method is its stability-indicating capability, demonstrated through forced degradation studies, which ensures that the analyte can be accurately measured in the presence of its potential degradation products.[7][8]
Chromatographic Method and Materials
Principle of Separation
The separation is achieved on a C18 (octadecylsilyl) stationary phase, which consists of silica particles chemically bonded with C18 alkyl chains. This creates a hydrophobic surface. N-(3,4-dichlorophenyl)pentanamide, being a moderately hydrophobic molecule, is retained on the column through hydrophobic interactions. The mobile phase, a gradient mixture of aqueous acid and an organic solvent (acetonitrile), serves to elute the analyte. By gradually increasing the proportion of the organic solvent, the polarity of the mobile phase is decreased, which in turn reduces the retention of the analyte and elutes it from the column. The inclusion of 0.1% formic acid in the mobile phase is critical for ensuring consistent protonation of the amide group, which leads to sharper, more symmetrical peaks and reproducible retention times.
Instrumentation, Reagents, and Consumables
Instrumentation:
-
HPLC system with a binary pump, degasser, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector (e.g., Agilent 1260 Infinity II, Waters Alliance iS, or equivalent).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator bath.
-
Vortex mixer.
Reagents and Chemicals:
-
N-(3,4-dichlorophenyl)pentanamide Reference Standard (purity ≥99.5%).
-
Acetonitrile (HPLC grade, UV cutoff ≤190 nm).[9]
-
Water (HPLC grade or Milli-Q®).
-
Formic acid (reagent grade, ≥98%).
-
Hydrochloric acid (37%, analytical grade).
-
Sodium hydroxide (pellets, analytical grade).
-
Hydrogen peroxide (30%, analytical grade).
Consumables:
-
Analytical Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size (e.g., ZORBAX, Hypersil, or equivalent).
-
Syringe filters: 0.45 µm PTFE or nylon for sample preparation.
-
HPLC vials: 2 mL amber glass vials with caps and septa.
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
Detailed Experimental Protocols
Preparation of Solutions
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas using sonication or online degasser.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
Diluent Preparation
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. This ensures solvent compatibility with the initial chromatographic conditions, preventing peak distortion.[3]
Standard Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N-(3,4-dichlorophenyl)pentanamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution is used for system suitability checks and routine analysis.
Sample Preparation (for Drug Substance)
-
Accurately weigh approximately 25 mg of the N-(3,4-dichlorophenyl)pentanamide sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a nominal concentration of 1000 µg/mL.
-
Further dilute 5.0 mL of this solution into a 50 mL volumetric flask with the diluent to obtain a final target concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Chromatographic Conditions
All quantitative data and operating parameters are summarized in the table below for clarity.
| Parameter | Recommended Setting |
| HPLC System | HPLC with UV/PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 50% B2-10 min: 50% to 90% B10-12 min: 90% B12.1-15 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or λmax determined by PDA scan) |
| Run Time | 15 minutes |
System Suitability Testing (SST)
Before commencing any sample analysis, the performance of the chromatographic system must be verified. This is achieved through System Suitability Testing (SST), which is an integral part of any validated analytical procedure.[10][11]
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions (50% B) until a stable baseline is achieved.
-
Make five replicate injections of the Working Standard Solution (100 µg/mL).
Acceptance Criteria (based on USP <621>): [12][13]
| Parameter | Acceptance Limit | Rationale |
| Peak Area %RSD | ≤ 2.0% | Demonstrates the precision of the autosampler and detector response. |
| Retention Time %RSD | ≤ 1.0% | Indicates the stability and precision of the pump and mobile phase composition. |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the quality of the separation. |
No sample analysis is acceptable unless all SST criteria are met.[11]
Analysis Workflow
The following diagram outlines the logical flow of the analytical procedure, from initial setup to final data reporting.
Caption: General workflow for HPLC analysis of N-(3,4-dichlorophenyl)pentanamide.
Method Validation and Forced Degradation
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[6] A key aspect of this is demonstrating specificity through forced degradation studies, which also establishes the stability-indicating nature of the method.[7][14]
Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the drug substance under more severe conditions than accelerated stability testing.[14] The goal is to achieve 5-20% degradation of the active ingredient to ensure that any degradation products formed can be adequately resolved from the main peak.[7]
Stress Conditions:
-
Acid Hydrolysis: 100 µg/mL solution in 0.1 M HCl, heated at 60°C for 24 hours.
-
Base Hydrolysis: 100 µg/mL solution in 0.1 M NaOH, at room temperature for 8 hours.
-
Oxidative Degradation: 100 µg/mL solution in 3% H₂O₂, at room temperature for 12 hours.
-
Thermal Degradation: Solid drug substance exposed to 80°C for 48 hours.
-
Photolytic Degradation: Solid drug substance exposed to 1.2 million lux hours and 200 watt-hours/m² of UV light, as per ICH Q1B guidelines.[15]
After exposure, samples are diluted to the target concentration and analyzed. The method is considered "stability-indicating" if the peaks corresponding to the degradation products are well-resolved from the parent N-(3,4-dichlorophenyl)pentanamide peak.
Caption: Logical workflow for the forced degradation study.
Summary of Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte. | No interference from blank, placebo, or degradants at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 1-200 µg/mL). |
| Accuracy | To measure the closeness of test results to the true value. | 98.0% - 102.0% recovery from spiked samples at three concentration levels.[16] |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability: %RSD ≤ 2.0%Intermediate Precision: %RSD ≤ 2.0% |
| LOD & LOQ | To determine the lowest concentration that can be detected and quantified reliably. | LOD: Signal-to-Noise ratio of 3:1LOQ: Signal-to-Noise ratio of 10:1 |
| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations. | System suitability parameters must pass when varying flow rate (±10%), column temp (±5°C), etc. |
Conclusion
This application note provides a comprehensive, detailed, and scientifically robust RP-HPLC method for the analysis of N-(3,4-dichlorophenyl)pentanamide. The protocol is grounded in established chromatographic principles and adheres to the stringent requirements of regulatory bodies like the ICH and FDA. By explaining the rationale behind each step and incorporating system suitability and method validation frameworks, this guide empowers researchers and quality control analysts to implement a reliable and self-validating system for the accurate quantification of this compound. The stability-indicating nature of the method ensures its applicability for formal stability studies and routine quality control in a regulated environment.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
- ICH and FDA Guidelines for Analytical Method Valid
- System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3).
- FDA Guidelines for Analytical Method Valid
- Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2025, May 13). LCGC.
- Propanamide, N-(3,4-dichlorophenyl)-N-methyl-. EvitaChem.
- Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA.
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
- Force Degradation for Pharmaceuticals: A Review. IJSDR.
- System Suitability in HPLC Analysis. Pharmaguideline.
- Forced Degrad
- Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (2024, April 29). Drawell.
- Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Compound 525045: N-(3,4-dichlorophenyl)pentanamide.
- HPLC Testing and Analysis - Detailed Guide for Accur
- HPLC Autosampler Performance I: Challenging USP Methods on the Alliance™ iS HPLC System.
- General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Pharmacopeia.cn.
- Are You Sure You Understand USP <621>? (2024, September 16).
- Propanamide, N-(3,4-dichlorophenyl)-2-hydroxy-. Benchchem.
- UV Cutoff. Burdick & Jackson.
- UV Cutoff. Honeywell.
- Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-[4-(benzyloxy)phenyl]pentanamide. Benchchem.
Sources
- 1. catalog.data.gov [catalog.data.gov]
- 2. benchchem.com [benchchem.com]
- 3. torontech.com [torontech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. fda.gov [fda.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Forced Degradation Testing | SGS France [sgs.com]
- 9. utsc.utoronto.ca [utsc.utoronto.ca]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. ftp.uspbpep.com [ftp.uspbpep.com]
- 12. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. propharmagroup.com [propharmagroup.com]
Photosynthesis inhibition assay using N-(3,4-dichlorophenyl)pentanamide
Application Note: Characterization of Photosystem II Inhibition by N-(3,4-dichlorophenyl)pentanamide
Executive Summary
This guide details the experimental validation of N-(3,4-dichlorophenyl)pentanamide (CAS: 525045) as a Photosystem II (PSII) inhibitor. Structurally homologous to the commercial herbicide Propanil (DCPA), this compound features a pentyl aliphatic chain, increasing lipophilicity compared to its propyl counterparts. This application note provides two orthogonal protocols—The Hill Reaction (DCPIP Reduction) and Chlorophyll a Fluorescence (OJIP Transients) —to quantify the compound's efficacy in blocking electron transport at the
Compound Profile & Mechanism of Action[1][2]
Chemical Identity
-
IUPAC Name: N-(3,4-dichlorophenyl)pentanamide[1]
-
Common Analog: Propanil (N-(3,4-dichlorophenyl)propanamide)
-
Physicochemical Insight: The substitution of the propionyl group with a pentanoyl group increases the partition coefficient (LogP). While this enhances thylakoid membrane penetration, it alters the steric fit within the
binding pocket.
Mechanism: The Niche Competition
Photosynthesis relies on the linear electron transport chain (Z-scheme). Upon light excitation, the D1 protein of PSII reduces Plastoquinone
Inhibition Pathway:
N-(3,4-dichlorophenyl)pentanamide acts as a classical Serine-264 binder . It mimics the plastoquinone structure, competitively binding to the
-
Consequence: The electron cannot pass from
to . -
Result:
accumulates, leading to charge recombination, triplet state formation, and cessation of ATP/NADPH synthesis.
Figure 1: Mechanism of Action. The inhibitor competes with Plastoquinone QB, blocking electron flow downstream of QA.
Protocol A: The Hill Reaction (DCPIP Reduction)
Principle: 2,6-Dichlorophenolindophenol (DCPIP) is an artificial electron acceptor that intercepts electrons from PSII.
-
Oxidized DCPIP: Blue (
) -
Reduced DCPIP: Colorless
-
Inhibition: If the compound works, DCPIP remains blue even under light.
Reagents & Preparation
-
Isolation Buffer: 50 mM Tricine-NaOH (pH 7.8), 400 mM Sorbitol, 10 mM NaCl, 5 mM
. -
DCPIP Stock: 0.5 mM in water (Keep dark/refrigerated).
-
Inhibitor Stock: Dissolve N-(3,4-dichlorophenyl)pentanamide in 100% DMSO to 10 mM. Prepare serial dilutions (0.1 µM to 100 µM).
-
Chloroplasts: Isolated from Spinacia oleracea (Spinach) using standard differential centrifugation. Adjust chlorophyll concentration to 20 µg/mL.
Step-by-Step Procedure
-
Blanking: Set spectrophotometer to 600 nm. Zero with a tube containing Chloroplasts + Buffer (No DCPIP).
-
Reaction Setup: In a 3 mL cuvette, combine:
-
2.5 mL Reaction Buffer
-
100 µL Chloroplast suspension
-
30 µL Inhibitor solution (or DMSO control)
-
Incubate in dark for 2 minutes (Critical for binding equilibrium).
-
-
Initiation: Add 300 µL DCPIP. Mix by inversion.
-
Baseline Reading (
): Measure absorbance immediately. -
Illumination: Expose cuvette to saturating actinic light (>500 µmol photons
) for 60 seconds. -
Final Reading (
): Measure absorbance again.
Data Analysis
Calculate the rate of reduction (
Protocol B: Chlorophyll Fluorescence (OJIP Transient)
Principle: This biophysical assay measures the rise in fluorescence when dark-adapted chloroplasts are exposed to light.[2]
-
The "J" Step (2 ms): Represents the accumulation of
. -
Effect: PSII inhibitors cause a rapid rise to the J-step (
increases) because cannot pass electrons to .
Equipment
-
Pulse-Amplitude Modulated (PAM) Fluorometer or Continuous Excitation Fluorometer (e.g., Handy PEA).
Procedure
-
Leaf Discs: Punch 1 cm discs from healthy spinach or bean leaves.
-
Infiltration: Float discs on the inhibitor solution (diluted in water with 0.1% Tween-20) for 4 hours in the dark.
-
Note: The pentanamide chain increases lipophilicity, requiring longer infiltration times than Diuron.
-
-
Dark Adaptation: Ensure total darkness for 20 mins prior to measurement to oxidize the PQ pool.
-
Measurement: Apply a saturating light pulse (3000 µmol photons
) for 1 second. -
Record: Fast fluorescence kinetics (OJIP).
Key Parameters to Extract
| Parameter | Definition | Response to Inhibitor |
| Max Quantum Yield of PSII | Decreases slightly or remains stable (inhibition is downstream of RC). | |
| Relative variable fluorescence at 2ms | Increases drastically. This is the diagnostic signature. | |
| Performance Index | Decreases. Sensitive global indicator of vitality. |
Comparative Data & Troubleshooting
Expected Results (Table)
Comparing N-(3,4-dichlorophenyl)pentanamide to standard Diuron.
| Compound | LogP (Est.) | Solubility | Notes | |
| Diuron (DCMU) | ~0.1 - 0.5 µM | 2.7 | Low | Standard Reference. |
| Propanil | ~0.5 - 1.0 µM | 3.1 | Low | Direct analog (C3 chain). |
| Pentanamide Analog | ~1.0 - 5.0 µM | ~4.2 | Very Low | Higher lipophilicity may trap compound in thylakoid lipids, slightly reducing effective concentration at the binding site compared to Propanil. |
Troubleshooting Guide
-
Issue: Precipitation of compound in assay buffer.
-
Fix: Ensure final DMSO concentration is <1%. If precipitation occurs, use an ethanol/Tween-20 intermediate dilution.
-
-
Issue: No inhibition observed in whole leaves (Protocol B).
-
Fix: The pentyl chain makes the molecule bulky. It may not penetrate the cuticle efficiently. Strip the lower epidermis or use isolated chloroplasts (Protocol A) to verify activity first.
-
-
Issue: DCPIP turns colorless instantly.
-
Fix: Ascorbate contamination in chloroplast prep. Wash chloroplasts twice with isolation buffer.
-
References
-
Hansch, C., & Deutsch, E. W. (1966). The structure-activity relationship in amides inhibiting photosynthesis. Biochimica et Biophysica Acta (BBA) - Biophysics including Photosynthesis, 112(3), 381-391.[3] Link
-
Oettmeier, W. (1999). Herbicide resistance and supersensitivity in photosystem II. Cellular and Molecular Life Sciences, 55, 1255–1277. Link
-
Strasser, R. J., Tsimilli-Michael, M., & Srivastava, A. (2004). Analysis of the Chlorophyll a Fluorescence Transient.[4] Chlorophyll a Fluorescence: A Signature of Photosynthesis, 19, 321-362. Link
-
PubChem. Compound Summary: N-(3,4-dichlorophenyl)pentanamide (CAS 525045).[5] Link
Sources
- 1. catalog.data.gov [catalog.data.gov]
- 2. Analysis of OJIP Chlorophyll Fluorescence Kinetics and QA Reoxidation Kinetics by Direct Fast Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | PDF or Rental [articles.researchsolutions.com]
- 4. thaiscience.info [thaiscience.info]
- 5. Compound 525045: N-(3,4-dichlorophenyl)pentanamide | HealthData.gov [healthdata.gov]
Application Note: In Vitro Cytotoxicity Screening of 3,4-Dichlorophenyl Amides
Executive Summary
The 3,4-dichlorophenyl (3,4-DCP) moiety is a privileged pharmacophore in medicinal chemistry, widely utilized to enhance lipophilicity and metabolic stability in amide-based drug candidates. While historically associated with herbicides (e.g., Propanil, Diuron), recent synthetic campaigns have repurposed this scaffold for anticancer and antimicrobial therapeutics.
This guide provides a rigorous, self-validating framework for screening 3,4-DCP amides. It addresses the specific physicochemical challenges of this class—namely, aqueous insolubility and microprecipitation —which frequently lead to false negatives in standard colorimetric assays.
The Physicochemical Challenge: "The Solubility Cliff"
3,4-DCP amides are characterized by high logP values (typically >3.5). In aqueous cell culture media, these compounds are prone to rapid precipitation if not managed correctly.
The Failure Mode: Standard protocols often recommend a 10 mM stock in DMSO diluted directly into media. For 3,4-DCP amides, this often causes "crashing out" (crystallization) at concentrations >50 µM, creating micro-crystals that:
-
Scatter light (interfering with OD readings).
-
Reduce bioavailable concentration (underestimating potency).
-
Physically damage cell membranes (false positives for toxicity).
Protocol A: Compound Management & Stock Preparation
Objective: Ensure thermodynamic solubility prior to cellular exposure.
-
Primary Stock: Dissolve neat compound in anhydrous DMSO to 20 mM . Sonicate at 40°C for 10 minutes to ensure complete dissolution of the crystal lattice.
-
Visual Check: Hold the vial against a light source. Any turbidity indicates incomplete solvation.
-
Intermediate Dilution (The "Step-Down" Method):
-
Do not dilute directly from 100% DMSO to Media (0.5% DMSO).
-
Create a 10x Working Solution in PBS containing 5% DMSO.
-
Why? This intermediate step allows you to detect precipitation before adding to cells. If the solution turns cloudy here, the compound is insoluble at the target concentration.
-
Core Assay: Optimized MTT Viability Screen
Rationale: The MTT assay is chosen over ATP assays for this class because 3,4-DCP derivatives often act as mitochondrial uncouplers. Measuring mitochondrial dehydrogenase activity (MTT reduction) provides a direct readout of the primary mechanism of action.
Workflow Visualization
Caption: Optimized MTT workflow for lipophilic amides. The "Intermediate Dilution" step is critical to prevent microprecipitation shock on cells.
Step-by-Step Protocol
Materials:
-
Cell Line: MCF-7 or HCT-116 (Standard solid tumor models).
-
Reagent: Thiazolyl Blue Tetrazolium Bromide (MTT), 5 mg/mL in PBS (0.2 µm filtered).
-
Solubilizer: 100% DMSO.
Procedure:
-
Seeding: Plate cells at 5,000–8,000 cells/well in 96-well plates. Volume: 100 µL.
-
Note: Avoid edge wells. Fill them with PBS to prevent evaporation effects (3,4-DCP toxicity is highly volume-dependent).
-
-
Equilibration: Incubate 24h at 37°C / 5% CO₂.
-
Treatment:
-
Remove old media (critical for amides to prevent serum protein binding competition).
-
Add 100 µL fresh media containing compound (0.1 µM to 100 µM).
-
Vehicle Control: Media + 0.5% DMSO (Must show 100% viability).
-
Positive Control: Doxorubicin (1 µM) or 3,4-Dichloroaniline (200 µM - parent toxicant).
-
-
Incubation: 48 hours.
-
MTT Addition: Add 20 µL MTT stock per well. Incubate 3–4 hours.
-
Readout:
Mechanistic Validation: ROS Generation
Rationale: Literature indicates that chlorinated anilines and amides often induce cytotoxicity via oxidative stress and mitochondrial depolarization.
Putative Mechanism of Action
Caption: Proposed cytotoxicity pathway for 3,4-dichlorophenyl amides involving mitochondrial accumulation and ROS-mediated apoptosis.
DCFDA / H2DCFDA Assay Protocol
-
Seeding: 20,000 cells/well in black-walled 96-well plates.
-
Staining: Wash cells with PBS. Incubate with 25 µM DCFDA in serum-free media for 45 mins.
-
Treatment: Remove stain. Add compound (at IC50 concentration determined from MTT) in phenol-red free media.
-
Kinetic Read: Measure Fluorescence (Ex/Em: 485/535 nm) every 15 mins for 2 hours.
-
Expectation: A rapid spike in fluorescence within 60 mins indicates ROS-driven toxicity.
-
Data Analysis & Interpretation
Calculating IC50
Use a non-linear regression model (4-parameter logistic) to fit the dose-response curve.
Selectivity Index (SI)
To determine if the compound is a viable drug candidate or a general toxin:
-
SI > 10: Promising therapeutic window.
-
SI < 2: General toxicity (likely due to the 3,4-dichloroaniline metabolite).
Expected Data Profile (Reference Values)
| Compound Type | Cell Line | Expected IC50 (µM) | Notes |
| Propanil (Herbicide) | MCF-7 | > 200 µM | Low mammalian toxicity; high hemotoxicity. |
| 3,4-Dichloroaniline | CHO | ~ 100–300 µM | Parent metabolite; moderate toxicity. |
| Novel 3,4-DCP Amide | MCF-7 | 5 – 20 µM | Target range for anticancer hits. |
| Doxorubicin (Ctrl) | MCF-7 | 0.1 – 0.5 µM | Standard positive control. |
References
-
Malerba, I., et al. (2002). In vitro myelotoxicity of propanil and 3,4-dichloroaniline on murine and human progenitors. Toxicological Sciences. [Link]
-
Valentovic, M. A., et al. (2001). 3,4-Dichlorophenylhydroxylamine cytotoxicity in renal cortical slices. Toxicology.[2][5][6][7][8] [Link]
-
Creative Diagnostics. MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
OECD SIDS. 3,4-Dichloroaniline Initial Assessment Profile. [Link]
Sources
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. bds.berkeley.edu [bds.berkeley.edu]
- 5. erepo.uef.fi [erepo.uef.fi]
- 6. 3,4-Dichlorophenylhydroxylamine cytotoxicity in renal cortical slices from Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. idosi.org [idosi.org]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Troubleshooting & Optimization
Technical Support Center: Hydrolysis Degradation of N-(3,4-dichlorophenyl)pentanamide
Topic: Hydrolysis Kinetics & Stability Profiling Applicable Molecule: N-(3,4-dichlorophenyl)pentanamide (Analog of Propanil) Primary Metabolite: 3,4-Dichloroaniline (3,4-DCA)[1]
Executive Summary & Mechanism
N-(3,4-dichlorophenyl)pentanamide is a lipophilic amide. Unlike esters, amides are resonantly stabilized and generally resistant to hydrolysis at neutral pH. Significant degradation usually requires extreme pH (pH < 3 or pH > 10) or elevated temperatures (> 50°C).
Reaction Mechanism
The degradation follows a nucleophilic acyl substitution pathway.
-
Acidic Conditions: Protonation of the carbonyl oxygen renders the carbon electrophilic, facilitating water attack.[2] The reaction is effectively irreversible because the leaving group (3,4-dichloroaniline) is immediately protonated to the non-nucleophilic anilinium ion.
-
Basic Conditions: Direct attack by the hydroxide ion (
) on the carbonyl carbon.[2]
Pathway Diagram
Figure 1: Hydrolysis pathway showing cleavage of the amide bond to yield pentanoic acid and the toxicologically relevant 3,4-dichloroaniline.
Experimental Protocol (OECD 111 Adapted)
Warning: This molecule is significantly more lipophilic than Propanil due to the C5 pentyl chain. Solubility is the primary failure mode.
Phase 1: Preparation & Solubility (The "Dissolution" Problem)
Most researchers fail here by attempting to dissolve the solid directly in buffer.
-
Stock Preparation: Dissolve the neat standard in Acetonitrile (ACN) or Methanol to create a 1000 mg/L stock.
-
Spiking: Spike this stock into your aqueous buffers (pH 4, 7, 9).
-
Constraint: Keep organic cosolvent < 1% v/v to avoid affecting the hydrolysis rate constant (
). -
Target Concentration: 1–5 mg/L (This is likely near the solubility limit; check for Tyndall effect/cloudiness).
-
Phase 2: Incubation & Sampling
-
Buffers:
-
pH 4: Acetate buffer.
-
pH 7: Phosphate buffer.
-
pH 9: Borate buffer.
-
Note: Exclude azide antimicrobial agents if using high temperatures (>60°C) as they can be thermally unstable; use sterile filtration instead.
-
-
Temperature: Perform a Tier 1 screening at 50°C for 5 days. If <10% degradation is observed, the molecule is considered hydrolytically stable (Half-life > 1 year at 25°C).
Phase 3: Quenching & Extraction
Direct injection of buffer often yields poor peak shape for 3,4-DCA.
-
Aliquot: Remove 1 mL sample.
-
Quench:
-
Acidic samples: Neutralize with dilute NaOH.
-
Basic samples: Neutralize with dilute HCl.
-
Why? Stops the reaction and prevents column damage.
-
-
Solvent Exchange (Recommended): Add 1 mL ACN to the sample to ensure the lipophilic parent compound does not adsorb to the glass vial walls before injection.
Analytical Method (HPLC-UV)
System: HPLC with Diode Array Detector (DAD) or UV-Vis. Column: C18 (e.g., Phenomenex Luna or Agilent Zorbax), 150mm x 4.6mm, 5µm.
| Parameter | Setting | Rationale |
| Mobile Phase A | Water + 0.1% Phosphoric Acid | Acid keeps 3,4-DCA protonated/stable and improves peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | Stronger solvent required for the C5 pentyl chain. |
| Gradient | 40% B to 90% B over 15 min | Pentanamide will elute late; 3,4-DCA elutes early. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Wavelength | 250 nm (Primary), 210 nm (Secondary) | 3,4-DCA has strong absorbance at 250 nm. |
| Injection Vol | 20–50 µL | Higher volume compensates for low solubility limits. |
Troubleshooting Guide (FAQ)
Issue: "I have poor mass balance. The parent disappears, but 3,4-DCA doesn't match."
Diagnosis: Adsorption (Wall Effects). Explanation: N-(3,4-dichlorophenyl)pentanamide is highly hydrophobic. It adsorbs to PTFE filters, pipette tips, and glass vial walls. Solution:
-
Use silanized glass vials .
-
Avoid PTFE filters; use Nylon or Regenerated Cellulose .
-
Solvent Rinse: When sampling, rinse the pipette tip with ACN before dispensing to ensure full transfer.
Issue: "My kinetic plots ( vs time) are not linear."
Diagnosis: Solubility Crash or pH Drift. Explanation:
-
If the plot curves downward initially, the starting concentration may have exceeded solubility, leading to precipitation (which mimics degradation).
-
Release of 3,4-DCA (an amine) can shift the pH in unbuffered or weakly buffered systems. Solution:
-
Lower the initial concentration to <1 mg/L.
-
Verify buffer capacity (use 0.01M or 0.05M buffers).
Issue: "Is the reaction reversible?"
Answer: Practically, no.
Technical Detail: In acidic hydrolysis, the amine product is protonated (
Workflow Visualization
Figure 2: Experimental workflow emphasizing the critical mass balance check required for lipophilic amides.
References
-
OECD Guidelines for the Testing of Chemicals, Section 1. (2004). Test No. 111: Hydrolysis as a Function of pH. OECD Publishing. [Link]
-
US EPA. (2017). Environmental Chemistry Method for Propanil & 3,4-DCA in Water (MRID 50487601).[3] (Provides validated HPLC/MS conditions for the structural analog Propanil). [Link][3]
-
Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data. (Foundational text on amide hydrolysis mechanisms). [Link]
Sources
Removing unreacted 3,4-dichloroaniline from amide product
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the purification of amide products, specifically with the removal of unreacted 3,4-dichloroaniline. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles.
Understanding the Challenge: The Amide and the Aniline
The synthesis of an amide from a carboxylic acid and an amine is a cornerstone of organic chemistry. However, driving these reactions to 100% completion can be difficult, often leaving unreacted starting materials in your crude product. 3,4-dichloroaniline, a common building block, presents a specific purification challenge due to its physical and chemical properties.
To effectively separate your desired amide from the unreacted 3,4-dichloroaniline, a clear understanding of their differing properties is crucial.
| Property | 3,4-Dichloroaniline | Typical Amide Product | Rationale for Separation |
| Chemical Nature | Basic (due to the amine group) | Neutral | The basicity of the aniline allows for selective protonation and extraction into an acidic aqueous phase.[1][2] |
| pKa (of conjugate acid) | ~2.90 - 2.97 | Generally neutral, not readily protonated | The significant difference in pKa allows for selective protonation of the aniline under acidic conditions.[3][4] |
| Solubility | Soluble in many organic solvents like ethanol and ether.[5] Limited water solubility (approx. 92 mg/L).[6][7] | Varies based on structure, but often soluble in common organic solvents like ethyl acetate or dichloromethane. | Differences in solubility between the neutral compounds and the protonated aniline salt are exploited in extraction and recrystallization. |
| Physical State | Solid (Melting Point: 69-72 °C) | Typically solid | Recrystallization can be an effective method if a suitable solvent system is found where the solubility of the two compounds differs significantly with temperature.[3][8] |
Frequently Asked Questions (FAQs)
Q1: I've run my amide coupling reaction and TLC analysis shows a spot corresponding to 3,4-dichloroaniline. What's the first purification step I should consider?
A1: The most straightforward and often most effective initial step is an acid-base extraction.[1][2][9] By washing your organic reaction mixture with a dilute aqueous acid, such as 1M hydrochloric acid (HCl), you can selectively protonate the basic 3,4-dichloroaniline.[9] This forms the water-soluble anilinium salt, which will partition into the aqueous layer, while your neutral amide product remains in the organic layer.[1]
Q2: Can I use any acid for the extraction?
A2: While various acids can be used, dilute hydrochloric acid (e.g., 1M or 2M) is a common and effective choice.[9] It's important to ensure your desired amide product is stable under these acidic conditions.[9] If your product is acid-sensitive, this method may not be suitable.
Q3: What if the acid wash doesn't remove all the 3,4-dichloroaniline?
A3: If residual aniline remains after extraction, you have several options. You can perform additional acid washes. If that fails, consider column chromatography or recrystallization as subsequent purification steps.[10]
Q4: Is column chromatography a good option for separating my amide from 3,4-dichloroaniline?
A4: Yes, column chromatography can be very effective. Silica gel is slightly acidic, and typically the less polar aniline will elute before the more polar amide.[11] However, the success of the separation depends on finding a suitable solvent system that provides good separation between the two compounds on a TLC plate first. In some cases, adding a small amount of a basic modifier like triethylamine to the eluent can improve the chromatography of amines.[11]
Q5: My amide product and the unreacted aniline have very similar Rf values on TLC. What can I do?
A5: This can be a challenging situation. First, try a variety of different solvent systems for your TLC analysis. If you still can't achieve separation, consider using a different stationary phase for column chromatography, such as alumina or an amine-bonded silica.[12] Alternatively, recrystallization might be a more effective approach if you can identify a solvent in which your amide and the aniline have significantly different solubilities at different temperatures.[13]
Troubleshooting Guide
Problem 1: Emulsion formation during acid-base extraction.
-
Probable Cause: High concentration of reactants, vigorous shaking, or incompatible solvent systems can lead to the formation of an emulsion, a stable mixture of the organic and aqueous layers.
-
Solution:
-
Be Patient: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.
-
Add Brine: Add a small amount of saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers.
-
Filtration: In stubborn cases, you can filter the entire mixture through a pad of Celite or glass wool to help break up the emulsion.
-
Problem 2: My amide product seems to be partitioning into the aqueous layer during the acid wash.
-
Probable Cause: Your amide may have some basic character, or it may be forming a salt under the acidic conditions used. This is more likely if your amide contains other basic functional groups.
-
Solution:
-
Use a Weaker Acid: Try using a milder acidic wash, such as a saturated solution of ammonium chloride or a dilute solution of citric acid.[14]
-
Back-Extraction: After the initial acid wash, you can neutralize the aqueous layer with a base (e.g., sodium bicarbonate) and then extract it with a fresh portion of organic solvent to recover any of your amide that may have partitioned into the aqueous layer.
-
Alternative Purification: If your amide is consistently lost during acid extraction, it's best to switch to a different purification method like column chromatography or recrystallization.
-
Problem 3: After the workup, I still see a significant amount of 3,4-dichloroaniline in my product by NMR.
-
Probable Cause: The initial acid extraction may not have been efficient enough, or the aniline may have co-crystallized with your product.
-
Solution:
-
Repeat the Extraction: Redissolve your crude product in a suitable organic solvent and repeat the acid wash procedure. Ensure you are using a sufficient volume of the acidic solution.
-
Optimize Recrystallization: If you are recrystallizing, experiment with different solvents. The goal is to find a solvent that will dissolve your amide at high temperatures but in which the 3,4-dichloroaniline is either very soluble or very insoluble at all temperatures.[13][15]
-
Column Chromatography: This is often the most reliable method for removing persistent impurities. Carefully select your eluent system based on TLC analysis to maximize the separation between your product and the aniline.[16]
-
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M hydrochloric acid (HCl).
-
Stopper the funnel and shake gently, venting frequently to release any pressure.
-
Allow the layers to separate. The top layer will typically be the organic layer, and the bottom will be the aqueous layer (confirm by adding a drop of water).
-
Drain the lower aqueous layer.
-
Repeat the wash with 1M HCl two more times.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.[14]
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter and concentrate the organic layer in vacuo to obtain your purified amide.
Protocol 2: Flash Column Chromatography
-
Adsorb the Sample: Dissolve the crude product in a minimal amount of the chromatography eluent or a more polar solvent. Add a small amount of silica gel to this solution and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Pack the Column: Prepare a silica gel column using your chosen eluent system.
-
Load the Sample: Carefully add the adsorbed sample to the top of the column.
-
Elute: Begin eluting with your chosen solvent system, collecting fractions.
-
Analyze Fractions: Monitor the fractions by TLC to identify those containing your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of the Purification Workflow
Caption: Decision workflow for purifying amide product.
References
-
LookChem. 3,4-Dichloroaniline. [Link]
- Ashraf, C. M., & Taylor, L. T. (1990). Separation of Anilines, Benzamides, Benzylamines, and Phenylethylamines by Packed-Column Supercritical Fluid Chromatography.
-
ResearchGate. How do I remove aniline from the reaction mixture? (2014). [Link]
-
Ashraf, C. M., & Taylor, L. T. (1990). Separation of Anilines, Benzamides, Benzylamines, and Phenylethylamines by Packed-Column Supercritical Fluid Chromatography. Journal of Chromatographic Science. [Link]
-
Amide Workup - Biofilm Inhibitor Synthesis. (n.d.). [Link]
-
University of Hertfordshire. 3,4-dichloroaniline. (2025). [Link]
-
Exp 6 - Extraction. (n.d.). [Link]
-
Cram. Recrystallization Of Acetanilide From Aniline. (n.d.). [Link]
-
PubChem. 3,4-Dichloroaniline. [Link]
-
Royal Society of Chemistry. Towards a sustainable synthesis of aniline-derived amides using an indirect chemoenzymatic process: challenges and successes. (2014). [Link]
-
Aniline and acetic anhydride were reacted to form solid acetanilide. (n.d.). [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
Scribd. Recrystallization: Figure 1. Structure of Aniline. [Link]
-
ResearchGate. What is the best technique for amide purification? (2020). [Link]
-
ResearchGate. Does aniline stick in columns during column chromatography? (2014). [Link]
-
3,4-Dichloroaniline Chemical Substances Control Law Reference No. (n.d.). [Link]
- Semmens, M. J., & Sengupta, A. K. (2002). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research, 41(11), 2766–2773.
-
Wikipedia. 3,4-Dichloroaniline. [Link]
-
YouTube. Acid-Base Extraction Tutorial. (2020). [Link]
-
Biotage. When should amine-bonded columns be used for purification? (2023). [Link]
- Gande, V. O., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 86.
-
ResearchGate. What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013). [Link]
-
ResearchGate. How do I completely remove DCU from the reaction mixture without coloumn chromatography? (2015). [Link]
- Bradway, D. E., & Shafik, T. (1977). Electron capture gas chromatographic analysis of the amine metabolites of pesticides: derivatization of anilines.
-
ResearchGate. What are the best conditions for synthesis of amide starting from an ester and aniline? (2013). [Link]
-
Reddit. EDC-HOBt Amide coupling workup help. (2024). [Link]
- Google Patents.
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. lookchem.com [lookchem.com]
- 4. 3,4-dichloroaniline [sitem.herts.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. env.go.jp [env.go.jp]
- 7. 3,4-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 8. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 14. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 15. scribd.com [scribd.com]
- 16. rsc.org [rsc.org]
Optimizing reaction temperature for valeryl chloride anilide synthesis
Topic: Optimization of Reaction Temperature for N-Valerylaniline Synthesis Document ID: TSC-ORG-2024-05 Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists
Executive Summary
The synthesis of N-valerylaniline (N-phenylpentanamide) via the reaction of valeryl chloride (pentanoyl chloride) and aniline is a classic nucleophilic acyl substitution. While mechanistically straightforward, the thermodynamics of the reaction are the primary driver of failure modes.
This guide moves beyond standard textbook protocols to address the process-critical parameters —specifically temperature control—that determine yield, purity, and safety during scale-up.
Module 1: Thermodynamics & Kinetics (The "Why")
The Exotherm Trap
The reaction between an acid chloride and an amine is highly exothermic.
-
Mechanism: The nitrogen lone pair on aniline attacks the carbonyl carbon of valeryl chloride. The chloride ion is a good leaving group, facilitating rapid elimination.
-
The Risk: Valeryl chloride is an aliphatic acid chloride. It is less sterically hindered than pivaloyl chloride but less reactive than acetyl chloride. If the reagents are mixed at room temperature without control, the internal temperature can spike rapidly.
-
Result: Boiling of solvent (DCM/THF), loss of volatile acid chloride, and formation of colored oxidative impurities (aniline tars).
-
The Role of the Base
A base (Triethylamine, DIPEA, or excess Aniline) is required to scavenge the HCl byproduct. The neutralization reaction ($ \text{HCl} + \text{Base} \rightarrow \text{Base}\cdot\text{HCl} $) is also exothermic .
Module 2: Temperature Optimization Zones
We categorize the process into three distinct thermal zones. Success depends on navigating these transitions.
| Zone | Temperature Range | Status | Critical Actions & Notes |
| A | Cryogenic / Low (-10°C to 5°C) | Addition Phase | MANDATORY. Keep the system here during the addition of Valeryl Chloride. Why: Slows kinetics to prevent thermal runaway; minimizes side reactions (di-acylation). |
| B | Ambient (20°C to 25°C) | Reaction Phase | OPTIMAL. Allow the reaction to warm to this zone after addition is complete.Why: Ensures complete conversion. Staying in Zone A too long may leave unreacted intermediate. |
| C | Elevated (>40°C) | Danger Zone | AVOID. Risks: HCl off-gassing, darkening of the reaction mixture (oxidation of aniline), and increased solubility of the amine salt byproduct, complicating workup. |
Module 3: Experimental Protocol (The "Gold Standard")
Objective: Synthesis of N-valerylaniline with >95% purity without column chromatography.
Reagents
-
Aniline (1.0 equiv): Must be clear/light yellow. Dark aniline indicates oxidation; distill before use.
-
Valeryl Chloride (1.1 equiv): Excess ensures complete consumption of the limiting reagent (aniline).
-
Triethylamine (1.2 equiv): Scavenger base.
-
Solvent: Dichloromethane (DCM) or THF. (DCM is preferred for solubility of the product but precipitation of the salt).
Workflow Diagram
Figure 1: Optimized reaction workflow emphasizing the critical temperature control point during addition.
Step-by-Step Procedure
-
Setup: Charge a 3-neck round bottom flask with Aniline (1.0 eq) and Triethylamine (1.2 eq) in anhydrous DCM (10 mL per gram of aniline).
-
Cooling: Submerge the flask in an ice/water bath. Place an internal thermometer in the solution. Stir until internal temp is < 5°C.
-
Controlled Addition: Dilute Valeryl Chloride (1.1 eq) in a small amount of DCM. Add this solution dropwise.
-
Technique: Watch the thermometer, not the dropping funnel. If the temp rises above 10°C, stop addition and let it cool.
-
-
Reaction: Once addition is finished, remove the ice bath. Allow the mixture to warm to room temperature (20-25°C). Stir for 2 hours.
-
Check: TLC (30% EtOAc/Hexane) should show disappearance of Aniline (
) and appearance of Amide ( ).
-
-
Workup:
-
Wash with 1M HCl (removes unreacted aniline and amine salts).
-
Wash with Sat. NaHCO3 (removes unreacted valeric acid/chloride).
-
Wash with Brine , dry over
, and concentrate
-
-
Purification: The crude product is likely a low-melting solid (
) or viscous oil.-
Method: Recrystallize from Hexane/Ethyl Acetate or aqueous Ethanol.
-
Module 4: Troubleshooting & FAQs
Troubleshooting Decision Tree
Figure 2: Logic tree for diagnosing common synthesis failures.
Frequently Asked Questions
Q1: My product is oiling out during recrystallization. How do I fix this?
-
Diagnosis: N-valerylaniline has a relatively low melting point (
). If the solvent is too hot or the concentration too high, it separates as a liquid (oil) rather than a crystal. -
Solution: Re-dissolve the oil by heating slightly. Add a "seed" crystal (if available) or scratch the glass side with a rod. Cool the solution very slowly to room temperature, then to 4°C in a fridge. Do not plunge directly into ice.
Q2: Can I mix the reagents at room temperature to save time?
-
Strictly No. While the reaction will occur, the exotherm will likely vaporize some valeryl chloride (lowering yield) and create local hot spots that favor side reactions. Always start at
.
Q3: Why did my reaction turn black?
-
Cause: Aniline is sensitive to oxidation, forming "aniline black" or similar oligomers. This is accelerated by heat and light.
-
Fix: Ensure your starting aniline is light yellow/colorless. If it is brown, distill it under vacuum before use. Run the reaction under a nitrogen atmosphere if possible.
Q4: Can I use Pyridine instead of Triethylamine?
-
Yes. Pyridine is an excellent solvent and base for this reaction (the "pyridine method").
-
Protocol Change: Use pyridine as the solvent. Perform the reaction at
. -
Warning: Pyridine is harder to remove than TEA. You will need extensive acidic washes (1M HCl or CuSO4 solution) during workup to remove it completely.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
- Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanism of nucleophilic acyl substitution).
-
National Institute of Standards and Technology (NIST). "Pentanamide, N-phenyl-." NIST Chemistry WebBook.[1] Available at: [Link] (Verified Physical Properties).
-
Org. Synth. "General procedures for Amide Synthesis." Organic Syntheses. Available at: [Link] (Authoritative source for standard operating procedures in synthesis).
Sources
Technical Support Center: 3',4'-Dichlorovaleranilide Solubility Guide
Case ID: SOL-34DCV-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming aqueous insolubility and precipitation in biological assays.[1][2][3]
Executive Summary: The "Lipophilic Trap"
3',4'-dichlorovaleranilide is a structural analog of the herbicide Propanil, distinguished by a pentanoyl (valeryl) chain.[1][2][3] This elongation increases its lipophilicity significantly compared to its shorter-chain relatives.[1][2][3]
-
The Problem: With an estimated LogP > 3.5, this molecule is thermodynamically driven to aggregate in aqueous media.[2][3] It may dissolve in DMSO, but upon dilution into culture media, it undergoes "solvent shift precipitation," forming micro-crystals that are invisible to the naked eye but devastating to assay reproducibility.[2][3]
-
The Consequence: False negatives (compound unavailable to cells) or false positives (crystals causing physical cell stress/lysis).[1]
This guide provides the standard operating procedures (SOPs) to solubilize this compound without compromising biological integrity.
Module 1: Stock Solution Preparation
Question: Why can't I just dissolve it directly in water or media? Answer: The thermodynamics of the dichlorophenyl ring combined with the valeryl tail make water solvation energetically unfavorable. You must use an intermediate organic solvent.[1][3]
Recommended Solvent: Anhydrous DMSO (Dimethyl Sulfoxide)
While Ethanol is often used, DMSO is preferred for 3',4'-dichlorovaleranilide due to its higher dielectric constant and lower vapor pressure, preventing concentration shifts during storage.[1][2][3]
Protocol 1.0: High-Concentration Stock Generation
-
Weighing: Weigh the solid compound into a glass vial (avoid polystyrene, which DMSO can dissolve).[1][3]
-
Solvent Addition: Add anhydrous DMSO (molecular biology grade, >99.9%) to achieve a concentration of 10 mM to 50 mM .
-
Dissolution: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5-10 minutes.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Desiccate the container to prevent DMSO from absorbing atmospheric water (which crashes the compound).[1]
Module 2: Preventing the "Crash" (Dilution Strategy)
Question: My stock is clear, but when I add it to the cell media, it turns cloudy. Why? Answer: You triggered a "Solvent Shift." When a hydrophobic molecule in DMSO enters an aqueous buffer, the solubility limit drops exponentially.[3]
The "Step-Down" Dilution Method
Never pipette high-concentration DMSO stock directly into a large volume of static media.[1][2][3] This creates local "supersaturation pockets" where precipitation occurs instantly.[1][3]
Protocol 2.0: Intermediate Dilution Step
-
Prepare Intermediate Stock (100x): Dilute your Master Stock into a secondary solvent compatible with your assay (e.g., PBS or media without serum) to create a 100x working solution.[1][2][3]
-
Critical: Perform this mixing rapidly. Vortex immediately upon addition.
-
-
Final Dilution (1x): Add the 100x Intermediate Stock to your final assay well/tube containing the cells/protein.
-
Visual Check: Inspect under a microscope (10x objective).[1][3] If you see "shimmering" dots or needles, the compound has precipitated.[3]
Troubleshooting Table: Precipitation
| Observation | Diagnosis | Corrective Action |
| Immediate Cloudiness | Solubility limit exceeded. | Reduce final assay concentration or use Protocol 3.0 (Cyclodextrins). |
| Crystals after 24h | Thermodynamic instability. | The compound is "crashing out" slowly.[3] Add 1-5% serum (FBS/BSA) to the media before adding the compound.[1] Albumin acts as a carrier protein.[1][3] |
| Cell Death in Control | Vehicle Toxicity.[1][2][3] | Your DMSO concentration is too high (>0.5%).[1][3] Normalize all wells to 0.1% DMSO. |
Module 3: Advanced Formulation (Cyclodextrins)
Question: DMSO is toxic to my primary cells, or the compound still precipitates. What is the alternative? Answer: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1][2] This is a "molecular bucket" that encapsulates the hydrophobic drug, making it water-soluble without organic solvents [3, 4].[1][2][3]
Protocol 3.0: HP-β-CD Complexation This method is superior for in vivo studies or sensitive primary cell cultures.[1][2][3]
-
Prepare Vehicle: Dissolve HP-β-CD in water or PBS to create a 20% (w/v) solution.[1][2][3] Filter sterilize (0.22 µm).
-
Add Compound: Add excess 3',4'-dichlorovaleranilide powder to the HP-β-CD solution.
-
Equilibration: Shake or rotate at room temperature for 24–48 hours. The cyclodextrin will slowly pull the drug into solution.
-
Filtration: Filter the suspension through a 0.45 µm filter to remove undissolved solid.
-
Quantification: You must measure the concentration of the dissolved drug (e.g., by HPLC or UV-Vis) because you cannot assume 100% encapsulation.[1][3]
Module 4: Assay Interference & Non-Specific Binding
Question: My IC50 curves are flat or erratic. Is the plasticware to blame? Answer: Yes.[1][3] Lipophilic anilides stick to polystyrene.[1][3]
-
The Mechanism: 3',4'-dichlorovaleranilide will partition into the plastic walls of standard tissue culture plates, effectively reducing the concentration the cells "see."[2][3]
-
Solution:
Visual Workflows
Figure 1: The "Crash" Prevention Workflow
This diagram illustrates the correct dilution path to avoid precipitation shocks.
Caption: Figure 1. Step-down dilution strategy to prevent local supersaturation and precipitation.
Figure 2: Solubilization Decision Matrix
Use this logic tree to select the correct formulation method for your specific assay conditions.
Caption: Figure 2. Decision matrix for selecting between DMSO and Cyclodextrin based on cellular sensitivity.
References
-
LifeTein. (2023).[1][3] DMSO Usage in Cell Culture. Guidelines on DMSO cytotoxicity limits (0.1% - 0.5%) for hydrophobic peptides and small molecules.[1][3][5]
-
Protocol Online. (2006).[1][3] Maximum allowable limit of DMSO as a solvent in cell culture. Community consensus and experimental data on DMSO tolerance across various cell lines.[3][4]
-
Sigma-Aldrich. (n.d.).[1][2][3][7] 2-Hydroxypropyl-β-cyclodextrin (H-107) Product Information. Technical data sheet describing the solubility enhancement of lipophilic drugs using HP-β-CD.
-
Zou, C., et al. (2014).[1][2][3][8] Solubilization of Hydroxypropyl-β-Cyclodextrin on Cholesterol in Aqueous Solution. Journal of Applied Solution Chemistry and Modeling. Demonstrates the mechanism of solubilizing high-LogP sterols/lipids similar to lipophilic anilides.[3]
-
PubChem. (n.d.).[1][3] 3,4-Dichloroaniline Compound Summary. Provides baseline physicochemical properties (LogP ~2.69 for the aniline precursor) used to estimate valeranilide behavior.[3] [1]
Sources
- 1. 3',4'-Dichloro-2,2-dimethylpropionanilide | C11H13Cl2NO | CID 138949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dichlorosulfolane | C4H6Cl2O2S | CID 18143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. reddit.com [reddit.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lifescienceglobal.com [lifescienceglobal.com]
Validation & Comparative
Comparative 1H NMR Analysis: Solvent Effects and Substituent Influence on N-(3,4-dichlorophenyl)pentanamide
Executive Summary
Objective: This guide provides a rigorous structural validation of N-(3,4-dichlorophenyl)pentanamide , a lipophilic amide often utilized as a synthetic intermediate or herbicide analog (related to Propanil).
The Comparative Angle: Unlike standard spectral listings, this guide compares the "performance" of the spectral analysis across two dimensions:
-
Methodological Alternative: DMSO-d₆ vs. CDCl₃ . We evaluate how solvent choice dictates the visibility of the amide proton (
) and the resolution of the aromatic region. -
Structural Alternative: vs. N-phenylpentanamide . We demonstrate how the 3,4-dichloro substitution pattern alters the spectral fingerprint compared to its non-chlorinated analog, validating the specific regiochemistry of the product.
Experimental Protocol: High-Resolution Acquisition
Authoritative Note: The lipophilic alkyl chain and the polar amide moiety create solubility challenges. The following protocol ensures optimal signal-to-noise ratio (S/N).
Step-by-Step Methodology
-
Sample Preparation:
-
Mass: Weigh 10–15 mg of N-(3,4-dichlorophenyl)pentanamide.
-
Solvent Selection:
-
Primary (Recommended):DMSO-d₆ (0.6 mL). Ensures complete solubility and stabilizes the labile amide proton via hydrogen bonding, resulting in a sharp, distinct singlet.
-
Alternative:CDCl₃ (0.6 mL). Useful for observing the aliphatic chain without the water suppression issues often found in DMSO, but may cause the N-H peak to broaden or shift upfield.
-
-
-
Tube Transfer: Filter the solution through a cotton plug into a precision 5mm NMR tube to remove suspended particulates that cause line broadening.
-
Acquisition Parameters (Standard 400/500 MHz Instrument):
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1): Set to 2.0 seconds (minimum) to allow full relaxation of the aromatic protons, ensuring accurate integration.
-
Scans (NS): 16–32 scans are sufficient due to the high concentration.
-
Temperature: 298 K (25°C).
-
Workflow Visualization
Figure 1: Optimized experimental workflow for acquiring high-fidelity NMR data of lipophilic amides.
Comparative Analysis 1: Solvent Systems (Methodological)
The choice of solvent is not merely about solubility; it fundamentally alters the chemical environment of the amide proton.
The Amide Proton ( ) Shift
The amide proton is "exchangeable" and sensitive to hydrogen bonding.
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) | Scientific Rationale |
| N-H Shift ( | ~10.0 – 10.2 ppm | ~7.2 – 7.8 ppm | DMSO acts as a strong H-bond acceptor, "locking" the N-H proton in a deshielded environment. CDCl₃ interacts weakly, leading to upfield shifts. |
| Peak Shape | Sharp Singlet (s) | Broad / Indistinct | Rate of exchange with trace water in CDCl₃ broadens the peak (quadrupolar broadening from ¹⁴N is also more apparent). |
| Overlap Risk | Low (Isolated downfield) | High (Overlaps with Aromatics) | In CDCl₃, the N-H signal often merges with the aromatic multiplet (7.2-7.6 ppm), complicating integration. |
Comparative Analysis 2: Substituent Effects (Structural)
To validate the 3,4-dichloro substitution, we compare the spectral signature against the unsubstituted analog, N-phenylpentanamide .
Aromatic Region Logic (7.0 – 8.0 ppm)[1]
-
Alternative (N-phenylpentanamide): Shows a multiplet of 5 protons. The symmetry usually results in a triplet (para), triplet (meta), and doublet (ortho) pattern, but often overlaps into a complex multiplet at 7.1–7.6 ppm.
-
Product (N-(3,4-dichlorophenyl)pentanamide): The symmetry is broken. The 3,4-dichloro substitution creates a distinct ABX system (or AMX depending on field strength).
Predicted Spectral Data (in DMSO-d₆)
| Position | Proton Type | Multiplicity | Shift ( | Coupling ( | Structural Logic |
| H-2 | Aromatic | Doublet (d) | 7.95 ppm | ~2.5 Hz | Most Deshielded. Located between the electron-withdrawing Cl (pos 3) and the Amide. Shows only small meta-coupling to H-6. |
| H-6 | Aromatic | Doublet of Doublets (dd) | 7.48 ppm | 9.0, 2.5 Hz | Ortho to the Amide. Couples to H-5 (ortho, large J) and H-2 (meta, small J). |
| H-5 | Aromatic | Doublet (d) | 7.55 ppm | 9.0 Hz | Ortho to Cl (pos 4) and meta to the Amide. Dominated by ortho-coupling to H-6. |
Note: Values are approximate based on Propanil analogs [1][2].
Aliphatic Chain Assignments (Pentanamide moiety)
The aliphatic chain remains relatively constant regardless of the aromatic substitution.
-
-CH₂ (2.33 ppm, t): Triplet due to coupling with
-CH₂. Deshielded by Carbonyl. - -CH₂ (1.58 ppm, m): Quintet-like multiplet.
- -CH₂ (1.32 ppm, m): Sextet-like multiplet.
- -CH₃ (0.90 ppm, t): Classic terminal methyl triplet.
Structural Logic Diagram
Figure 2: Signal assignment logic linking chemical structure to spectral features.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for ABX splitting patterns in substituted benzenes).
-
SDBS. (n.d.). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). [Link] (Source for general 3,4-dichloroaniline derivative shifts).
-
Abraham, R. J., et al. (2006).[1] "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(6), 491–509. [Link] (Authoritative source for solvent effects on Amides).[1]
-
PubChem. (n.d.).[2] Compound Summary for CID 525045: N-(3,4-dichlorophenyl)pentanamide. National Library of Medicine. [Link]
Sources
FTIR Characterization of 3',4'-Dichlorovaleranilide: A Comparative Technical Guide
Executive Summary & Application Scope
3',4'-Dichlorovaleranilide (N-(3,4-dichlorophenyl)pentanamide) is a secondary amide structurally analogous to the widely used herbicide Propanil (3',4'-dichloropropionanilide). In drug development and agrochemical research, it serves as a critical metabolic marker and a lipophilic analog for Structure-Activity Relationship (SAR) studies.
This guide provides a definitive spectroscopic analysis of 3',4'-dichlorovaleranilide, distinguishing it from its metabolic precursors (3,4-dichloroaniline) and homologous competitors (Propanil).
Why This Analysis Matters
-
Impurity Profiling: Differentiating the target molecule from unreacted precursors in synthesis.
-
Forensic/Environmental Tracing: Distinguishing chain-length homologs in soil or biological samples where Propanil degradation occurs.
-
Crystal Engineering: Understanding hydrogen bonding networks via Amide A/I/II band shifts.
Theoretical Framework: Vibrational Modes
The FTIR spectrum of 3',4'-dichlorovaleranilide is governed by the interplay between the secondary amide linkage and the electron-deficient dichlorophenyl ring .
Mechanistic Drivers of Peak Shifts
-
Inductive Effect of Chlorine: The 3,4-dichloro substitution withdraws electron density from the phenyl ring. This enhances the delocalization of the Nitrogen lone pair into the aromatic system (resonance), competing with the carbonyl conjugation.
-
Result: The C=O bond retains more double-bond character compared to non-halogenated analogs, typically shifting the Amide I band to slightly higher frequencies (wavenumbers).
-
-
Aliphatic Chain Influence (The "Valeryl Effect"): The pentyl chain (
) introduces significant methylene ( ) vibrational modes compared to the propionyl ( ) chain of Propanil.-
Result: A distinct increase in the intensity of aliphatic C-H stretching bands (2960–2850 cm
) relative to the aromatic C-H bands.
-
Characteristic Peak Assignments (The Fingerprint)[1]
The following table summarizes the diagnostic peaks. Data is synthesized from homologous series analysis (Propanil/Valeranilide) and standard secondary amide vibrational theory.
| Functional Group | Mode Assignment | Wavenumber (cm | Intensity | Diagnostic Note |
| Amide A | N-H Stretching (H-bonded) | 3250 – 3300 | Medium/Sharp | Single peak; distinguishes from NH |
| Amide B | N-H Fermi Resonance | ~3080 | Weak | Overtone of Amide II; confirms secondary amide. |
| Aliphatic Chain | C-H Stretching (Asym/Sym) | 2955, 2925, 2855 | Medium-Strong | Discriminator: Higher intensity vs. Propanil due to longer alkyl chain. |
| Amide I | C=O Stretching | 1660 – 1680 | Very Strong | Most sensitive peak. Position depends on H-bonding (Solid vs Solution). |
| Aromatic Ring | C=C Ring Stretching | 1590 – 1600 | Medium | Characteristic of the dichlorophenyl moiety. |
| Amide II | N-H Bending + C-N Stretch | 1530 – 1550 | Strong | "Mixed mode" band; specific to secondary amides (absent in lactams). |
| Amide III | C-N Stretch + N-H Bend | 1240 – 1260 | Medium | Complex region; confirms trans-amide conformation. |
| Aromatic C-Cl | C-Cl Stretching | 800 – 860 | Medium | 1,2,4-trisubstituted benzene pattern (two adjacent H's, one isolated H). |
Comparative Analysis: Target vs. Alternatives
Scenario A: Synthesis Monitoring (Target vs. Precursor)
Alternative: 3,4-Dichloroaniline (Starting Material) Objective: Confirm completion of acylation.
-
The Discriminator: The N-H Region (3500–3200 cm
) .-
Precursor (Aniline): Shows a distinct doublet (Asymmetric/Symmetric NH
stretch) at ~3460 cm and ~3370 cm . -
Target (Amide): The doublet collapses into a single Amide A band at ~3280 cm
. -
Secondary Check: Disappearance of the NH
scissoring band (~1620 cm ) and appearance of the strong Amide I (C=O) band (~1665 cm ).
-
Scenario B: Homolog Differentiation (Target vs. Propanil)
Alternative: Propanil (3',4'-Dichloropropionanilide)
Objective: Distinguish between propionyl (
-
The Discriminator: The Aliphatic/Aromatic Intensity Ratio .
-
Both molecules have identical Amide and Aromatic fingerprints.
-
Differentiation: Calculate the ratio of the integrated area of the Aliphatic C-H stretch (2960–2850 cm
) to the Amide I band (1665 cm ) . -
3',4'-Dichlorovaleranilide: Significantly higher ratio due to two additional methylene groups.
-
Fingerprint Region: The "rocking" vibration of the methylene chain (~720 cm
) becomes more prominent in the valeryl derivative (characteristic of where ).
-
Experimental Protocol: Validated Characterization Workflow
Method: Solid-State FTIR (KBr Pellet)
Why KBr? Provides superior resolution for the Amide A/I regions compared to ATR, which can distort relative intensities of high-refractive-index aromatic compounds.
Step-by-Step Protocol:
-
Sample Prep: Mix 1–2 mg of crystalline 3',4'-dichlorovaleranilide with 200 mg of spectroscopic grade KBr.
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2
m to avoid Christiansen effect). -
Compression: Press at 10 tons for 2 minutes to form a transparent pellet.
-
Acquisition:
-
Validation: Check for water bands (3400 cm
broad). If present, dry the pellet at 110°C and re-scan.
Method: Attenuated Total Reflectance (ATR)
Why ATR? Rapid screening for quality control (QC) in production environments.
-
Crystal Selection: Diamond or ZnSe (Diamond preferred for hardness).
-
Contact: Apply high pressure to ensure intimate contact between the solid amide and the crystal.
-
Correction: Apply "ATR Correction" in software to adjust for penetration depth frequency dependence (critical when comparing to library transmission spectra).
Visualization: Spectral Logic Flow
The following diagram illustrates the decision logic for identifying 3',4'-dichlorovaleranilide against its primary interferents.
Caption: Logical workflow for distinguishing 3',4'-dichlorovaleranilide from precursors and homologs using FTIR spectral features.
References
-
National Institute of Standards and Technology (NIST). Pentanamide Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Specac Ltd. Interpreting Infrared Spectra: A Practical Guide. Specac Application Notes.[3] Available at: [Link]
- Sigma-Aldrich.
-
Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts.[4] 3rd Edition, Wiley, 2001. (Standard reference for Amide I/II/III assignments).
- Lin-Vien, D., et al.The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press, 1991.
Sources
Publish Comparison Guide: Chromatographic Separation of N-(3,4-dichlorophenyl)pentanamide Impurities
Executive Summary & Technical Context[1][2][3][4][5]
N-(3,4-dichlorophenyl)pentanamide is a lipophilic amide structurally analogous to the herbicide Propanil and various pharmaceutical intermediates (e.g., substituted anilides used in lipid-modulating drug synthesis). Its purity is critical because its primary degradation product, 3,4-dichloroaniline (3,4-DCA) , is a known hematotoxin and environmental pollutant.
This guide compares chromatographic strategies for separating the target pentanamide from its three critical impurity classes:
-
Hydrolytic Degradants: 3,4-Dichloroaniline (3,4-DCA).[1]
-
Homologous Impurities: N-(3,4-dichlorophenyl)propanamide (Propanil) or butanamide analogs arising from impure acylating reagents.
-
Positional Isomers: N-(2,4-dichlorophenyl)pentanamide (ortho/para substitution variance).
We objectively compare C18 (Octadecyl) stationary phases against Phenyl-Hexyl phases, demonstrating why Phenyl-Hexyl offers superior selectivity for the isomeric impurities despite C18's ubiquity.
Impurity Genesis & Separation Logic
Understanding the chemical origin of impurities is the first step in designing a separation method. The following pathway illustrates where these impurities originate during synthesis or storage.
Figure 1: Synthetic and degradation pathways leading to the critical impurity profile of N-(3,4-dichlorophenyl)pentanamide.
Comparative Analysis: C18 vs. Phenyl-Hexyl
While C18 is the "workhorse" phase, it relies almost exclusively on hydrophobic subtraction. For halogenated aromatic compounds, this is often insufficient for separating positional isomers (e.g., 3,4-dichloro vs. 2,4-dichloro) which have identical hydrophobicity (logP) but different electron densities.
Table 1: Performance Comparison of Stationary Phases
| Feature | Method A: C18 (Octadecyl) | Method B: Phenyl-Hexyl | Verdict |
| Separation Mechanism | Hydrophobic Interaction (Dispersive) | Hydrophobic + | Phenyl-Hexyl wins for aromatics |
| 3,4-DCA Resolution | High ( | High ( | Draw |
| Homolog Separation | Excellent. Methylene selectivity ( | Good, but slightly lower retention for alkyl chains. | C18 wins |
| Isomer Separation | Poor. 2,4- and 3,4- isomers often co-elute or shoulder. | Superior. The | Phenyl-Hexyl wins |
| Peak Shape (Tailing) | Can tail for basic anilines if silanols are active. | Generally better shielding; | Phenyl-Hexyl wins |
Deep Dive: The Ortho-Effect
In the Phenyl-Hexyl phase, the stationary phase phenyl ring interacts with the analyte's aromatic ring. The 3,4-dichloro substitution pattern creates a different electron cloud density and steric geometry compared to the 2,4-dichloro pattern.
-
C18: Sees both as "greasy aromatic rings" of equal size.
-
Phenyl-Hexyl: Discriminates based on the ability of the rings to stack. The steric hindrance of the ortho (2-position) chlorine in the 2,4-isomer disrupts
- stacking, reducing retention relative to the flatter 3,4-isomer.
Validated Experimental Protocol
This protocol is designed to be self-validating : the elution order is chemically predicted, and the resolution between the critical pair (Isomer vs. Target) confirms system suitability.
Chromatographic Conditions[2][6][7][8][9][10]
-
Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.
-
Column:
-
Preferred: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Phenomenex Luna).
-
Alternative: C18 End-capped, 150 x 4.6 mm, 3.5 µm.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Why Formic Acid? It suppresses the ionization of the aniline impurity (pKa ~3.0), keeping it neutral/retained enough to separate from the void, while sharpening the amide peak.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).[2]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40°C (Improves mass transfer for the pentyl chain).
-
Detection: UV @ 248 nm (Max absorbance for chlorinated anilides).
Gradient Program[7]
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Hold (Elute polar 3,4-DCA) |
| 2.0 | 30 | End Isocratic Step |
| 12.0 | 85 | Linear Ramp (Elute Amides) |
| 15.0 | 95 | Wash |
| 15.1 | 30 | Re-equilibration |
| 20.0 | 30 | End of Run |
Expected Elution Order (Phenyl-Hexyl)
-
3,4-Dichloroaniline (RT ~3.5 min): Most polar, elutes first.
-
N-(3,4-dichlorophenyl)propanamide (RT ~8.2 min): Shorter alkyl chain.
-
N-(2,4-dichlorophenyl)pentanamide (RT ~10.5 min): Ortho-substituted isomer (elutes earlier due to steric hindrance preventing full
-interaction). -
N-(3,4-dichlorophenyl)pentanamide (Target, RT ~11.2 min): Maximum interaction.
Workflow Visualization
The following diagram outlines the decision logic for method development and troubleshooting based on the specific impurities observed.
Figure 2: Decision tree for selecting the optimal stationary phase based on isomer resolution.
References
-
SIELC Technologies. "Separation of 3,4-Dichloroaniline on Newcrom R1 HPLC column." SIELC Application Notes. Accessed October 2023. Link
-
National Institutes of Health (NIH). "Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline." PubMed Central. Accessed October 2023. Link
-
MDPI. "Fast Analytical Separation of Selected Agricultural Pesticides Using Supercritical Fluid Chromatography." Separations. Accessed October 2023. Link
-
Waters Corporation. "Designing a Reversed-Phase Column for Polar Compound Retention." Waters Application Notes. Accessed October 2023. Link
-
PubChem. "Compound Summary: N-(3,4-dichlorophenyl)pentanamide."[3] National Library of Medicine. Accessed October 2023. Link
Sources
Safety Operating Guide
N-(3,4-dichlorophenyl)pentanamide proper disposal procedures
Executive Summary: Immediate Operational Directives
Do Not:
-
NEVER dispose of this compound down the sink or drain. It is acutely toxic to aquatic life and stable in water.
-
NEVER mix with strong oxidizers or non-halogenated organic waste streams (e.g., acetone, ethanol) unless explicitly authorized.[1] Commingling significantly increases disposal costs and safety risks.
-
NEVER autoclave this waste. Thermal decomposition releases corrosive hydrogen chloride (HCl) gas.
Do:
-
Segregate as "Halogenated Organic Waste." [2]
-
Label clearly with full chemical name and hazard warnings: "TOXIC," "IRRITANT," "MARINE POLLUTANT."[1]
-
Containerize in compatible HDPE or glass containers with chemically resistant caps (PTFE-lined preferred).
Chemical Profile & Hazard Assessment
To understand the necessity of these strict protocols, we must look at the molecular behavior of N-(3,4-dichlorophenyl)pentanamide.
-
Structural Hazard: The molecule contains a 3,4-dichloroaniline moiety.[1] Upon hydrolysis or environmental breakdown, it releases 3,4-dichloroaniline, a compound known to be toxic, potentially genotoxic, and persistent in the environment.[1]
-
Thermal Decomposition: When subjected to heat (as in an autoclave or low-temp incinerator), the chlorine atoms are liberated as Hydrogen Chloride (HCl) gas.[1] This necessitates high-temperature incineration with acid gas scrubbing.
-
Aquatic Toxicity: The lipophilic nature of the pentanamide chain facilitates bioaccumulation in aquatic organisms, making drain disposal a severe environmental violation.[1]
| Property | Data | Operational Implication |
| Molecular Formula | C₁₁H₁₃Cl₂NO | Contains ~30% Chlorine by mass.[1] |
| Solubility | Low in water; Soluble in DMSO, MeOH | Use organic solvents for equipment cleaning, not water.[1] |
| Stability | Stable at room temp | Does not degrade spontaneously; requires active destruction. |
| Reactivity | Incompatible with strong oxidizers | Keep away from perchlorates/nitrates in waste storage. |
Detailed Disposal Protocols
A. Solid Waste (Pure Substance or Contaminated Solids)
Applicability: Expired reagents, contaminated gloves, weighing boats, paper towels.[1]
-
Primary Containment: Place solid waste into a clear, 6-mil polyethylene bag or a wide-mouth HDPE jar.[1]
-
Solvent Wetting (Optional but Recommended): If the powder is fine and prone to aerosolization, lightly wet it with a compatible solvent (e.g., methanol) to suppress dust, provided the container is solvent-resistant.[1]
-
Secondary Containment: Double-bag all soft waste. Seal with tape.
-
Labeling: Affix a hazardous waste tag.
-
Storage: Store in the "Toxic/Solid" waste satellite accumulation area until pickup.
B. Liquid Waste (Mother Liquors & Rinsates)
Applicability: Reaction mixtures, HPLC effluents, cleaning solutions.[1]
-
Segregation: Designate a specific waste carboy for "Halogenated Solvents." [5]
-
Why? Disposal facilities burn halogenated waste at higher temperatures (>1100°C) to prevent the formation of dioxins and furans. Mixing this with non-halogenated waste forces the entire volume to be treated as halogenated, tripling disposal costs.[1]
-
-
Compatibility Check: Ensure the solvent matrix (e.g., Dichloromethane, Methanol, DMSO) is compatible with the carboy material (HDPE is generally safe; LDPE may degrade with certain halogenated solvents over time).[1]
-
pH Neutralization: If the synthesis involved acid/base catalysis, neutralize the solution to pH 6–8 before adding to the solvent waste container to prevent container degradation or gas evolution.
-
Transfer: Use a funnel to prevent spills. Leave at least 10% headspace in the container for thermal expansion.
C. Equipment Decontamination
-
Triple Rinse: Rinse glassware 3 times with a minimal volume of acetone or methanol.
-
Capture: Collect all three rinses into the Halogenated Liquid Waste container.
-
Wash: Only after triple rinsing can the glassware be washed in a sink with soap and water.
Spill Contingency Plan
Minor Spill (< 10g or < 100mL):
-
Isolate: Alert nearby personnel and cordon off the area.
-
PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.[1] If powder is aerosolized, use an N95 or P100 respirator.[1]
-
Containment:
-
Solids: Cover with wet paper towels (methanol or water) to prevent dust dispersion, then scoop into a bag.[1]
-
Liquids: Use absorbent pads or vermiculite. Do not use combustible materials like sawdust.
-
-
Cleanup: Clean the surface with a soap/water solution.[3][6][7] Collect all cleanup materials as Solid Hazardous Waste .
Waste Workflow Logic (Visualization)
The following diagram illustrates the decision matrix for handling this chemical in the laboratory.
Caption: Decision matrix for segregating and packaging N-(3,4-dichlorophenyl)pentanamide waste streams.
Regulatory Framework & Compliance
While N-(3,4-dichlorophenyl)pentanamide may not have a specific RCRA "U" or "P" list code, it must be characterized based on its toxicity and chemical class.[1]
-
EPA Waste Classification:
-
European Waste Catalogue (EWC):
-
Classify under 16 05 06 * (laboratory chemicals, consisting of or containing dangerous substances, including mixtures of laboratory chemicals).[1]
-
Final Disposal Fate: The only acceptable destruction method is High-Temperature Incineration equipped with secondary combustion chambers and acid gas scrubbers to neutralize HCl and prevent the emission of Polychlorinated Dibenzo-p-Dioxins (PCDDs).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. EPA.gov. [Link]
-
PubChem. (n.d.). 3,4-Dichloroaniline (Parent Compound Hazard Data). National Library of Medicine. [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. nipissingu.ca [nipissingu.ca]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. multimedia.3m.com [multimedia.3m.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
